(6S)-6-ethyloxane-2,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
(6S)-6-ethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-6-3-5(8)4-7(9)10-6/h6H,2-4H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNHLDWQZMENAA-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC(=O)CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Flexible Scaffold: 6-Substituted Dihydro-2H-pyran-2,4(3H)-dione Derivatives in Next-Gen Therapeutics
Executive Summary
The search for non-peptidic scaffolds in medicinal chemistry—particularly for protease inhibition—has elevated the status of 6-substituted dihydro-2H-pyran-2,4(3H)-dione derivatives. Often referred to in literature by their tautomeric form, 5,6-dihydro-4-hydroxy-2-pyrones , these molecules represent a critical evolution from rigid aromatic pyrones (coumarins). Their defining characteristic is the saturated C5-C6 bond, which introduces conformational flexibility, allowing the scaffold to "mold" into the active sites of mutant enzymes that resist rigid inhibitors. This guide dissects the structural utility, synthetic pathways, and medicinal application of this scaffold, using the HIV protease inhibitor Tipranavir as a primary case study.
Structural Architecture & Tautomerism
The Chameleon Effect
The core structure exists in a dynamic equilibrium between the dione (keto) and enol forms. In biological systems and polar solvents, the 4-hydroxy-2-pyrone tautomer often predominates due to conjugation stabilization, though the "dione" nomenclature persists in formal IUPAC classification.
-
Form A (Dione): dihydro-2H-pyran-2,4(3H)-dione. Emphasizes the reactive carbonyls.
-
Form B (Enol): 5,6-dihydro-4-hydroxy-2H-pyran-2-one. Emphasizes the acidic hydroxyl group (
), which mimics the transition state of peptide hydrolysis.
This tautomeric versatility allows the molecule to act as a bioisostere for carboxylic acids or tetrazoles, forming strong hydrogen bond networks with catalytic aspartate residues in proteases.
The "Dihydro" Advantage
Unlike fully unsaturated pyrones (e.g., warfarin analogs), the 5,6-dihydro derivatives possess a non-planar, puckered ring conformation.
-
Rigid Pyrones: Planar; limited ability to adapt to active site mutations.
-
Dihydro-Pyrones: Flexible; the C-6 substituent can rotate and position itself optimally into hydrophobic pockets (S1/S2 subsites), maintaining potency even when the enzyme mutates.
Medicinal Chemistry & SAR: The HIV Protease Paradigm
The most authoritative application of this scaffold is in Tipranavir (Aptivus), a non-peptidic HIV protease inhibitor designed to treat multi-drug resistant strains.
Mechanism of Action
The scaffold functions as a transition-state mimic. The 4-hydroxyl group (in its ionized form) coordinates with the catalytic aspartic acid residues (Asp25/Asp25') of the HIV protease, displacing the structural water molecule usually found in the active site.
Structure-Activity Relationship (SAR)
The efficacy of the scaffold relies on precise functionalization at three vectors:
| Position | Functionality | Biological Role |
| C-3 | Electron-withdrawing / H-bonding groups (e.g., Sulfonamides, Acyl) | Direct interaction with the enzyme "flap" region; modulates acidity of the C-4 OH. |
| C-4 | Hydroxyl group (Enol form) | Critical Pharmacophore. Mimics the tetrahedral intermediate of peptide bond hydrolysis; binds catalytic Asp residues. |
| C-6 | Lipophilic Substituents (e.g., Phenylethyl, Propyl) | Fills the hydrophobic S1/S1' pockets. The chirality at C-6 is often crucial (R-configuration is preferred in Tipranavir). |
Visualization: SAR Logic
Caption: SAR map illustrating the tripartite functionalization of the dihydropyrone scaffold for protease inhibition.
Synthetic Strategies
Synthesis of 6-substituted dihydro-2H-pyran-2,4(3H)-diones typically follows one of two major disconnects: Cyclization of
Route A: The Dianion Strategy (General)
This is the most versatile route for introducing complex C-6 substituents.
-
Generation: A dianion of acetoacetate is generated using a strong base (LDA or n-BuLi).
-
Condensation: The dianion attacks an aldehyde (R-CHO) to form a
-hydroxy-ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -keto ester. -
Cyclization: Acid-catalyzed lactonization closes the ring.
Route B: The "Tipranavir" Industrial Route
For large-scale chiral synthesis, asymmetric hydrogenation or resolution is often employed later. The ring construction often involves the reaction of a silyl enol ether or a specific metal enolate with an aldehyde.
Visualization: Synthetic Pathway
Caption: General synthetic workflow for constructing the dihydropyrone core from aldehyde precursors.
Experimental Protocol: Synthesis of 6-Phenyl-5,6-dihydro-4-hydroxy-2-pyrone
Objective: Synthesis of a representative scaffold (6-phenyl derivative) via the Reformatsky-like condensation of benzaldehyde with an acetoacetate equivalent.
Safety: All steps must be performed in a fume hood. Diethyl ether and THF are flammable. Acids are corrosive.
Materials
-
Benzaldehyde (10 mmol, 1.06 g)
-
Methyl Acetoacetate (12 mmol, 1.39 g)
-
LDA (Lithium Diisopropylamide) (22 mmol) OR Zinc dust/activator for Reformatsky variation.
-
THF (Anhydrous, 50 mL)
-
HCl (2N aqueous solution)
-
Solvents for extraction (Ethyl Acetate, Brine).
Protocol (Dianion Method)
-
Dianion Generation:
-
In a flame-dried flask under Nitrogen, cool anhydrous THF (30 mL) to -78°C.
-
Add LDA (22 mmol).
-
Dropwise add Methyl Acetoacetate (10 mmol). The solution will turn yellow/orange, indicating dianion formation (
-carbon deprotonation).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Stir at 0°C for 30 minutes.
-
-
Aldol Condensation:
-
Cool the mixture back to -78°C.
-
Add Benzaldehyde (10 mmol) dissolved in THF (5 mL) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature slowly over 2 hours.
-
-
Quench & Cyclization:
-
Quench the reaction with 2N HCl (20 mL). The acid serves two purposes: protonating the alkoxide and catalyzing the cyclization (lactonization).
-
Stir vigorously for 1-2 hours. Monitoring by TLC should show the disappearance of the intermediate ester and formation of the polar pyrone spot.
-
-
Workup:
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine.
-
Dry over anhydrous
and concentrate in vacuo.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Purification:
-
Recrystallize the crude solid from Ethanol/Hexane or purify via column chromatography (
:MeOH 95:5).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Yield Expectation: 60-75%.
-
Characterization: H-NMR should show the characteristic ABX system for the C-5 protons and the C-6 methine proton.
-
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Molecular Weight | ~190.2 g/mol (for 6-phenyl derivative) | Fragment-like, suitable for lead optimization. |
| pKa (C-4 OH) | 6.0 - 7.0 | Physiologically relevant ionization for enzyme binding. |
| LogP | Variable (Dep. on C-6 sub) | Tunable lipophilicity for membrane permeability. |
| Flexibility | High (Puckered Ring) | Allows "induced fit" binding to resistant mutants. |
References
-
Turner, S. R., et al. (1998). "Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class." Journal of Medicinal Chemistry. Link
-
Thaisrivongs, S., et al. (1996). "Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors." Journal of Medicinal Chemistry. Link
-
Poppe, S. M., et al. (1997). "Antiviral activity of the dihydropyrone PNU-140690, a new nonpeptidic human immunodeficiency virus protease inhibitor."[1][2] Antimicrobial Agents and Chemotherapy. Link
-
Romines, K. R., et al. (1996). "Structure-Activity Relationships of Nonpeptide HIV Protease Inhibitors: The 4-Hydroxy-5,6-dihydro-2-pyrone Template." Journal of Medicinal Chemistry. Link
Sources
Tautomeric Dynamics of 6-Ethyl-dihydro-2H-pyran-2,4(3H)-dione vs. 4-Hydroxy-2-pyrone
Executive Summary
The structural dichotomy between 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione (Compound A) and its fully unsaturated analog 4-hydroxy-2-pyrone (Compound B) represents a fundamental case study in heterocyclic tautomerism. While Compound B is stabilized by pseudo-aromatic conjugation, Compound A exists in a highly sensitive thermodynamic equilibrium between its dione (keto) and 4-hydroxy (enol) forms.
This guide provides a rigorous analysis of this equilibrium, offering validated synthetic protocols, spectroscopic differentiation strategies, and mechanistic insights essential for researchers utilizing these scaffolds in drug discovery (e.g., HIV protease inhibitors, anticoagulants) and polyketide biosynthesis studies.
Structural Dynamics & Thermodynamics
The Tautomeric Equilibrium
The core issue is the proton mobility at the C3 position. In 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione , the C3 protons are flanked by two carbonyl groups (C2 and C4), rendering them highly acidic (
-
Form I (Diketo): The 2,4-dioxo tautomer. Dominates in polar protic solvents where solvent-solute hydrogen bonding stabilizes the carbonyl dipoles.
-
Form II (Enol): The 4-hydroxy-5,6-dihydro-2-pyrone tautomer. Dominates in non-polar solvents (e.g.,
) due to a stabilizing intramolecular hydrogen bond between the C4-hydroxyl and the C2-carbonyl oxygen.
Crucial Distinction: Unlike the fully unsaturated 4-hydroxy-2-pyrone , which is locked in the enol form due to aromatic resonance across the entire ring (C2 through C6), the dihydro analog (Compound A) lacks the C5-C6 double bond. Consequently, its enol form is stabilized only by the
Mechanistic Pathway
The following diagram illustrates the proton transfer mechanism and the structural relationship to the fully unsaturated reference standard.
Figure 1: Tautomeric equilibrium of the dihydro scaffold and its oxidative relationship to the aromatic pyrone.
Analytical Differentiation (The "How-To")
Distinguishing the tautomers requires precise spectroscopic interpretation. The dihydro scaffold shows distinct signals depending on the solvent-driven equilibrium position.
NMR Spectroscopic Validation
The most reliable method for quantification is
Table 1: Chemical Shift Comparison (
| Feature | Diketo Form (Target) | Enol Form (Target) | Fully Unsaturated Pyrone (Ref) |
| C3 Proton(s) | |||
| C5 Protons | |||
| C6 Proton | N/A (Quaternary or Vinyl depending on sub) | ||
| Hydroxyl (-OH) | N/A | ||
| Dominant Solvent |
Infrared (IR) Signatures[1]
-
Diketo: Distinct split carbonyl bands at 1715
(ketone) and 1740 (lactone). -
Enol: Broad -OH stretch (
) and a shifted "conjugated" carbonyl band around 1660-1680 .
Synthetic Protocol: 6-Ethyl-dihydro-2H-pyran-2,4(3H)-dione
While many routes exist, the Diketene-Aldehyde Condensation is the most atom-economical and scalable method for the dihydro scaffold. This avoids the harsh conditions required for Claisen condensations of esters.
Reagents & Equipment
-
Precursors: Diketene (stabilized), Propionaldehyde (freshly distilled).
-
Catalyst:
(Lewis Acid) or DABCO (Base) - Protocol below uses the Lewis Acid route for higher regioselectivity. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Nitrogen or Argon.
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Charge the flask with DCM (100 mL) and Propionaldehyde (50 mmol, 3.6 mL). Cool to
(dry ice/acetone bath). -
Catalyst Addition: Add
(1.0 M in DCM, 55 mmol) dropwise over 20 minutes. The solution will turn yellow/orange. -
Diketene Addition: Add Diketene (50 mmol, 3.8 mL) dropwise over 30 minutes. Maintain temperature below
. -
Cyclization: Allow the mixture to warm slowly to
over 4 hours. The Lewis acid facilitates the [4+2] hetero-Diels-Alder type cyclization followed by hydrolysis. -
Quench: Pour the reaction mixture into ice-cold 1M HCl (100 mL) to hydrolyze the titanium complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (
mL). -
Purification:
-
Wash combined organics with Brine.
-
Dry over
. -
Concentrate in vacuo.[1]
-
Recrystallization: The crude oil often solidifies. Recrystallize from EtOAc/Hexane to yield the diketo form as white crystals.
-
Synthetic Pathway Diagram
Figure 2: Lewis-acid mediated synthesis via diketene-aldehyde condensation.
Pharmacological Implications[1][3]
Binding Mode Versatility
The tautomeric nature of the dihydro-pyran-2,4-dione scaffold allows it to act as a "chameleon" in active sites:
-
As an Electrophile (Keto): The C2 and C4 carbonyls are susceptible to nucleophilic attack (e.g., by Serine proteases).
-
As a Chelator (Enol): The 4-hydroxy-2-one motif forms a bidentate chelation site for divalent metals (
, ), crucial for inhibiting metalloenzymes like HIV Integrase.
Stability Concerns in Formulation
Unlike the stable 4-hydroxy-2-pyrone , the dihydro analog is prone to:
-
Oxidation: Spontaneous dehydrogenation to the fully aromatic pyrone upon exposure to air/light over time.
-
Hydrolysis: Ring opening of the lactone in basic media (
). -
Racemization: The C6 chiral center is labile if the ring opens/closes or via enolization mechanisms extending to C6.
Recommendation: Store 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione under inert atmosphere at
References
-
Tautomerism in 4-Hydroxy-2-pyrones
-
Synthetic Methodologies
-
Spectroscopic Data & Properties
- Title: 2H-Pyran-2,4(3H)
- Source: PubChem Compound Summary.
-
URL:[Link]
-
Biological Activity Context
- Title: Biological Activity of 6-Pentyl-2H-pyran-2-one and Its Analogs.
- Source: Semantic Scholar (J. Agric. Food Chem).
-
URL:[Link]
Sources
Technical Guide: Biological Activity & Medicinal Chemistry of (6S)-6-Ethyl-Dihydro-2H-Pyran-2,4(3H)-Dione Analogs
This guide provides an in-depth technical analysis of the (6S)-6-ethyl-dihydro-2H-pyran-2,4(3H)-dione scaffold. This structure represents a critical pharmacophore in medicinal chemistry, serving as a core motif for diverse bioactive agents ranging from statin metabolites to antifungal polyketides and herbicidal enamino-diones.
Executive Summary
The (6S)-6-ethyl-dihydro-2H-pyran-2,4(3H)-dione is a chiral, six-membered heterocyclic scaffold characterized by a saturated pyran ring (dihydro), two carbonyl functionalities at positions C2 and C4, and an ethyl substituent at C6 with S-stereochemistry.
This molecule is chemically significant due to its keto-enol tautomerism , existing in equilibrium with (6S)-6-ethyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one . In drug development, this scaffold is recognized as:
-
A Biosynthetic Precursor: Closely related to polyketide natural products like Germicidins and Pestalotin .
-
A Drug Impurity/Metabolite: The "ketolactone" form is a known oxidative degradation product of statins (e.g., Pitavastatin).
-
A Bioactive Core: Analogs exhibit potent herbicidal (HPPD inhibition) and antimicrobial properties.[1]
Structural Analysis & Chemical Behavior
Tautomeric Equilibrium
Understanding the biological activity requires recognizing that the "2,4-dione" is rarely the sole species in solution. It exists in a dynamic equilibrium with its enol form, which is acidic (pKa ~4–5).
-
Form A (Diketo): (6S)-6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. (Favored in non-polar solvents).
-
Form B (Enol/Lactone): (6S)-6-ethyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one. (Favored in polar/protic media and biological systems).
Implication: In enzyme binding pockets, the molecule often binds as the enolate anion , coordinating with metal ions (e.g., Fe²⁺ in HPPD enzymes or Zn²⁺ in metalloproteases).
Stereochemistry Importance
The (6S) configuration is critical. Natural products containing this ring system (e.g., Pestalotin, Hepialid moth pheromones) are stereospecific. The (6S)-ethyl orientation dictates the spatial arrangement of the side chain, influencing hydrophobic pocket occupancy in target enzymes.
Biological Activity Profiles
Antimicrobial & Antifungal Activity
Analogs of the 6-ethyl-dihydro-2,4-dione core function as mimics of bacterial signaling molecules (Quorum Sensing).
-
Mechanism: These compounds resemble Diffusible Signal Factors (DSF) and Pseudomonas Quorum Sensing (PQS) molecules (typically 4-hydroxy-2-quinolones or pyrones). They can competitively inhibit receptor binding, disrupting biofilm formation.
-
Spectrum:
Herbicidal Activity (HPPD Inhibition)
The 2,4-dione motif is a classic pharmacophore for herbicides.
-
Target: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) .
-
Mechanism: The 4-hydroxy-2-one enol chelates the active site Iron (Fe²⁺), blocking the conversion of tyrosine to plastoquinone. This leads to bleaching in plants (carotenoid deficiency).
-
Key Analog: 3-acyl derivatives of the 6-ethyl core are potent HPPD inhibitors. The "enamino-dione" derivatives (Schiff bases at C4) have also shown pre-emergence herbicidal activity.
Pharmacological Relevance (Statin Impurities)
In pharmaceutical development, this scaffold appears as the "Ketolactone" impurity of statins (e.g., Pitavastatin, Atorvastatin).
-
Activity: While often considered a degradation product, these oxidized lactones retain binding affinity for HMG-CoA Reductase , albeit often with altered potency or toxicity profiles compared to the dihydroxy-acid drugs.
-
Toxicity: High concentrations of the ketolactone can induce apoptosis via ROS generation and mitochondrial dysfunction in non-target cells.
Experimental Protocols
Protocol: Synthesis of (6S)-6-Ethyl-Dihydro-2H-Pyran-2,4(3H)-Dione
A self-validating asymmetric synthesis protocol.
Reagents:
-
Meldrum's Acid[3]
-
(S)-Butyraldehyde (Chiral pool or via asymmetric allylation)
-
Dichloromethane (DCM)
-
Catalyst: Chiral N-Heterocyclic Carbene (NHC) or Ti(IV) complex (if starting from achiral).
Workflow:
-
Acylation: React Meldrum's acid with acid chloride to form the acyl-Meldrum's intermediate.
-
Condensation: React with the aldehyde to form the delta-hydroxy-beta-keto ester precursor.
-
Cyclization: Thermal cyclization in refluxing toluene induces decarboxylation and ring closure.
-
Purification: Recrystallize from EtOH/Hexane.
-
Validation:
-
NMR: Check for disappearance of aldehyde peak and appearance of C2/C4 carbonyl signals (approx. 170-175 ppm and 190-200 ppm in ¹³C).
-
Chiral HPLC: Verify enantiomeric excess (ee) >95% using a Chiralcel OD-H column.
-
Protocol: HPPD Inhibition Assay (Herbicidal Potential)
Objective: Quantify the IC50 of the analog against recombinant HPPD enzyme.
-
Preparation: Dilute (6S)-analog in DMSO (10 mM stock).
-
Reaction Mix: Combine recombinant HPPD enzyme, Ascorbate (cofactor), and FeSO₄ in Tris-HCl buffer (pH 7.5).
-
Substrate Start: Add 4-Hydroxyphenylpyruvate (HPP) (150 µM).
-
Incubation: 30°C for 15 minutes.
-
Detection: Stop reaction with 20% TCA. Measure Homogentisate (HGA) formation via HPLC (UV 290 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration].
Visualization: Structure-Activity Relationship (SAR)
Figure 1: Structure-Activity Relationship (SAR) map of the 6-ethyl-dihydro-pyran-2,4-dione scaffold, highlighting how specific chemical modifications shift biological efficacy between herbicidal and antimicrobial domains.
Quantitative Data Summary
| Compound Class | Modification (C6/C3) | Primary Target | Activity Metric (Typical) |
| Core Scaffold | (6S)-Ethyl / H | HMG-CoA Reductase (Weak) | IC50 > 50 µM |
| Enamino-Dione | (6S)-Methyl / Amino-ethylidene | Photosynthesis (Unknown mode) | >60% Inhibition (187 g/ha) |
| 3-Acyl-Dione | (6S)-Alkyl / Propionyl | HPPD (Herbicidal) | IC50 < 1 µM |
| Statin Lactone | (6S)-Statin Sidechain / H | HMG-CoA Reductase | IC50 ~ 20-50 nM |
References
-
Discovery of 3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione Derivatives as Novel Herbicidal Leads. Source: MDPI (Molecules 2023) [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant and Antibacterial Agents. Source: PubMed Central [Link]
-
Pitavastatin Acid-impurities (Including Ketolactone). Source: Pharmaffiliates [Link]
-
Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides. Source: PubMed (J. Agric.[1] Food Chem.) [Link]
-
Stereoselective total synthesis of a potent natural antifungal compound (6S)-5,6,dihydro-6-[(2R)-2-hydroxy-6-phenyl hexyl]-2H-pyran-2-one. Source: PubMed (Bioorg Med Chem Lett) [Link]
Sources
- 1. Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivatives as Pseudomonas aeruginosa biofilm inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: The 6-Ethyl-dihydro-2H-pyran-2,4(3H)-dione Scaffold in Diplopyrone Chemistry
The following technical guide details the structural, biosynthetic, and chemical significance of the 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione scaffold within the context of Diplopyrone , a phytotoxin produced by the fungal pathogen Diplodia mutila.
Executive Summary: Chemical Identity and Context
The molecule 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione represents the keto-tautomer of the 6-substituted-5,6-dihydro-4-hydroxy-2-pyrone system. In the context of fungal secondary metabolism, specifically within the genus Diplodia, this structure serves as the fundamental biosynthetic pharmacophore for a class of phytotoxins known as diplopyrones .
While Diplopyrone (specifically the major metabolite isolated from Diplodia mutila) is often characterized as a bicyclic pyranopyran (6-[(1S)-1-hydroxyethyl]-2,4a,6,8a-tetrahydropyran[3,2-b]pyran-2-one), the 2,4-dione moiety is the critical reactive core. It exists in a dynamic tautomeric equilibrium essential for the molecule's reactivity, chelation properties, and biological interaction with host plant tissues (e.g., Quercus suber).
This guide analyzes the "occurrence" of this dione not merely as a static substructure, but as a biosynthetic intermediate and a functional tautomer governing the toxicity of Diplodia metabolites.
Structural Elucidation and Tautomeric Equilibrium
The "occurrence" of the dione form in diplopyrone is dictated by keto-enol tautomerism. Unlike static carbon scaffolds, the pyran-2-one ring undergoes rapid proton transfer, significantly influencing isolation and spectroscopic characterization.
The Tautomeric Triad
In solution (particularly in polar protic solvents like methanol or water), the core scaffold exists in equilibrium between three forms:
-
The 2,4-Dione (Keto Form): The specific structure 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. Favored in non-polar environments or solid-state crystal lattices.
-
The 4-Hydroxy-2-pyrone (Enol Form A): The most common representation of diplopyrone derivatives.
-
The 2-Hydroxy-4-pyrone (Enol Form B): Less common, but thermodynamically accessible.
Table 1: Physicochemical Properties of the Diplopyrone Core Scaffold
| Property | 2,4-Dione Form (Keto) | 4-Hydroxy-2-Pyrone Form (Enol) | Relevance to Diplopyrone |
| Hybridization | C3 is sp³ (methylene) | C3 is sp² (methine) | C3 is the nucleophilic site for bicyclic ring closure. |
| Polarity | High dipole moment | Moderate; H-bond donor | Determines solubility in xylem sap (transport in host). |
| Reactivity | Electrophilic at C2/C4 | Nucleophilic at C3 | Essential for oxidative coupling in biosynthesis. |
| Detection | IR: ~1710, 1740 cm⁻¹ | IR: ~1680 cm⁻¹ (conjugated) | Dione form often detected in solid-state IR. |
Spectroscopic Validation
Researchers isolating diplopyrone often observe signal broadening in ¹H-NMR spectra at the C3 position. This is the direct signature of the dione-enol exchange .
-
Dione Signal: A doublet or multiplet at
3.2–3.6 ppm (C3-H₂). -
Enol Signal: A singlet at
5.2–5.5 ppm (C3-H).
Biosynthetic Occurrence: The Polyketide Pathway
The 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione structure is not random; it is the direct product of a Polyketide Synthase (PKS) pathway. It represents the "cyclized" polyketide chain before downstream oxidation creates the bicyclic system found in mature Diplopyrone.
Mechanism of Formation
-
Chain Assembly: A fungal Type I PKS condenses one acetyl-CoA starter unit with multiple malonyl-CoA extender units.
-
Reduction: The ketoreductase (KR) domain reduces specific carbonyls to hydroxyls.
-
Cyclization (The Dione Occurrence): The thioesterase (TE) domain releases the chain via lactonization. This initial release forms the monocyclic 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione .
-
Maturation: Subsequent oxidation (P450 monooxygenases) and Michael-type additions lead to the bicyclic pyranopyran structure of Diplopyrone.
Pathway Visualization
The following diagram illustrates the occurrence of the dione as the central hub in the biosynthesis of Diplodia toxins.
Figure 1: Biosynthetic pathway showing the 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione as the pivotal intermediate linking linear polyketides to complex Diplodia toxins.
Isolation and Natural Occurrence Protocols
To detect the dione form specifically within Diplodia mutila extracts, standard isolation protocols must be modified to prevent rapid enolization or degradation.
Fungal Culture and Extraction
-
Organism: Diplodia mutila (anamorph of Botryosphaeria stevensii).
-
Medium: Potato Dextrose Broth (PDB) or Czapek-Dox medium enriched with host plant extract (e.g., cork oak shavings) to stimulate secondary metabolism.
-
Incubation: 21–28 days at 25°C in the dark (stationary culture).
Targeted Isolation of the Dione Scaffold
Unlike the stable bicyclic diplopyrone, the monocyclic dione precursors are labile.
-
Filtration: Separate mycelium from culture filtrate.
-
Acidification: Adjust filtrate to pH 4.0 with 2M HCl. Note: Lower pH favors the protonated dione/enol forms over the anionic salts.
-
Extraction: Partition with Ethyl Acetate (EtOAc) . Avoid chloroform if looking for the dione, as chlorinated solvents can induce oxidation.
-
Chromatography (Critical Step):
-
Use Sephadex LH-20 (eluent: MeOH) for initial fractionation. Silica gel is often too acidic and can cause irreversible adsorption or rearrangement of the dione.
-
HPLC Conditions: Reverse-phase C18 column.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid . The acid is crucial to suppress ionization and maintain the dione/enol in a neutral state for sharp peak resolution.
-
Biological Significance: Mechanism of Action
The presence of the 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione moiety is directly linked to the phytotoxicity of diplopyrone.
-
Metal Chelation: The 2,4-dione (and its enol equivalent) forms a bidentate ligand system. It can chelate divalent cations (
, ) essential for plant enzyme function. -
Michael Acceptor: In the enol form, the C3-C4 double bond (if conjugated) or the carbonyls can act as electrophiles, reacting with sulfhydryl groups in plant proteins, leading to the necrosis and wilting symptoms observed in Cork Oak (Quercus suber) decline.
References
-
Evidente, A., et al. (2005). "Assignment of the Absolute Configuration of (+)-Diplopyrone, the Main Phytotoxin Produced by Diplodia mutila."[1] The Journal of Organic Chemistry, 70(1), 7-13.[1]
-
Masi, M., et al. (2022). "Secondary Metabolites, including a New 5,6-Dihydropyran-2-One, Produced by the Fungus Diplodia corticola."[2] Biomolecules, 12(4), 541.
-
Cimmino, A., et al. (2017). "Phytotoxic Secondary Metabolites from Fungi." Toxins, 9(10), 304.
-
Skelton, B. W., et al. (2020). "Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides."[3] Journal of Agricultural and Food Chemistry, 68(36), 9683–9696. [3]
-
WuXi Biology. "How about Tautomers? - Magical Power of Quantum Mechanics." WuXi AppTec.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Secondary Metabolites, including a New 5,6-Dihydropyran-2-One, Produced by the Fungus Diplodia corticola. Aphicidal Activity of the Main Metabolite, Sphaeropsidin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyranopyrans Related to Diplopyrone and Evaluation as Antibacterials and Herbicides [pubmed.ncbi.nlm.nih.gov]
Technical Guide: IUPAC Nomenclature and Stereochemical Assignment of Chiral Oxane-2,4-dione Derivatives
Executive Summary: The Scaffold and Its Significance
The oxane-2,4-dione scaffold (systematically named tetrahydropyran-2,4-dione ) represents a critical pharmacophore in drug discovery, serving as a core structural motif in polyketide antibiotics, anticoagulants, and novel agrochemicals.
Accurate nomenclature for this system is notoriously difficult due to three converging complexities:
-
Heterocyclic Priority: The conflict between Hantzsch-Widman nomenclature (oxane) and retained systematic names (tetrahydropyran).
-
Tautomeric Equilibrium: The rapid interconversion between the 2,4-dione (keto) form and the 4-hydroxy-2-en-2-one (enol) form.[1]
-
Labile Stereocenters: The acidity of the C-3 proton, flanked by two carbonyls, often renders the C-3 position stereochemically unstable, shifting focus to the stable chiral centers at C-5 and C-6.
This guide provides a rigorous, self-validating protocol for naming these derivatives to ensure compliance with IUPAC Blue Book (P-series) rules and successful patent filing.
Core Nomenclature Rules (IUPAC P-Series)
The Parent Skeleton: Hantzsch-Widman vs. Systematic
According to IUPAC Rule P-22.2.2.1 , the Hantzsch-Widman system is preferred for monocyclic heterocycles with no more than ten members.
-
Prefix: Ox- (Oxygen)
-
Stem: -ane (6-membered, saturated)
-
Result: Oxane
However, Tetrahydropyran is a retained name that is widely accepted. For regulatory precision (Preferred IUPAC Name or PIN), Oxane is the rigorous choice when deriving complex ketone names.
Numbering and Principal Groups
The numbering of the ring is dictated by Rule P-14.4 (Priority of Heteroatoms) and Rule P-44 (Seniority of Functional Groups).
-
Heteroatom Priority: The Oxygen atom is assigned position 1 .
-
Principal Group: The compound is a dione (ketone/lactone). The carbonyl carbons must receive the lowest possible locants.[2]
-
The carbonyl at position 2 is a lactone (cyclic ester).
-
The carbonyl at position 4 is a ketone.[1]
-
Numbering proceeds clockwise to give the carbonyls locants 2 and 4. (1-O
2-C=O 3-CH 4-C=O 5-CH 6-CH ).
-
Tautomerism (The -Keto Lactone Problem)
Oxane-2,4-diones are
-
Form A (Dione): Oxane-2,4-dione[6]
-
Form B (Enol): 4-hydroxy-2H-pyran-2-one (specifically 4-hydroxy-5,6-dihydro-2H-pyran-2-one).
Rule P-44.4 states that if a specific tautomer is isolated or stable, it is named as such. However, in solution or rapid equilibrium, the ketone form is generally preferred for the parent name unless the enol is stabilized by aromaticity or intramolecular hydrogen bonding. For this guide, we focus on the dione nomenclature as the parent scaffold.
Stereochemical Assignment Protocol (CIP Rules)
The chirality of oxane-2,4-diones usually arises at C-5 and C-6 . The C-3 position is often achiral due to keto-enol tautomerism (acidity pKa ~5-7), unless quaternary substitution prevents enolization.
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign R or S descriptors, you must establish priority based on atomic number of the immediate neighbor, expanding to shells if ties exist.
Case Study: (5R,6S)-5-benzyl-6-methyloxane-2,4-dione
Step 1: Analyze C-6 (Chiral Center)
-
Bond 1: Oxygen (Ring O-1)
Atomic #8 (High Priority) -
Bond 2: C-5 (Ring Carbon)
C attached to C (Benzyl) and H. -
Bond 3: Methyl group
C attached to H, H, H. -
Bond 4: Hydrogen
Lowest.
Comparison of Path O-1 vs Path C-5:
-
O-1 is attached to C-2 (Carbonyl).
-
C-5 is attached to C-4 (Carbonyl).
-
Result: O-1 has higher immediate atomic number than C-5.
-
Priority: O-1 > C-5 > Methyl > H.
Step 2: Analyze C-5 (Chiral Center)
-
Bond 1: C-4 (Carbonyl)
C=O counts as C bonded to (O, O). -
Bond 2: C-6 (Ring Carbon)
Bonded to O-1. -
Bond 3: Benzyl group.
-
Bond 4: Hydrogen.
Differentiation: C-4 (Carbonyl) vs C-6 (Ether-linked).
-
C-4 treats O as (O, O). C-6 treats O as (O).
-
Priority: C-4 > C-6 > Benzyl > H.
Nomenclature Decision Workflow
The following diagram illustrates the logical pathway for naming a chiral oxane derivative, ensuring no rule conflicts occur.
Figure 1: Decision tree for generating the Preferred IUPAC Name (PIN) for oxane-2,4-dione derivatives.
Experimental Validation Protocols
To ensure the "Trustworthiness" of your assigned nomenclature, you must validate the structure experimentally. Naming a molecule without proving its stereochemistry leads to irreproducible science.
Protocol: Establishing Enol/Keto Ratio (NMR)
Objective: Determine if the "dione" or "hydroxy-enone" name is more appropriate for your specific derivative in solution.
-
Solvent Selection: Prepare samples in both CDCl
(non-polar) and DMSO- (polar). Tautomeric equilibrium is solvent-dependent. -
Acquisition: Run a standard
H-NMR. -
Signal Analysis:
-
Dione Form: Look for the C-3 methylene protons. They will appear as a singlet (or AB quartet if chiral centers at C-5/6 induce diastereotopicity) around
3.5–4.0 ppm. -
Enol Form: Look for the disappearance of C-3 protons and the appearance of an olefinic C-3 proton (singlet,
5.0–6.0 ppm) and a broad enolic -OH (downfield, 11.0–14.0 ppm).
-
-
Decision: If >50% exists as dione, use oxane-2,4-dione . If >50% exists as enol, use 4-hydroxy-5,6-dihydro-2H-pyran-2-one .
Protocol: Absolute Configuration Assignment
Objective: Confirm the R/S assignment at C-5/C-6.
| Method | Requirement | Output |
| NOESY 1D/2D | Rigid ring conformation | Spatial proximity of C-5/C-6 substituents (Cis/Trans relative stereochemistry). |
| X-Ray Crystallography | Single crystal | Definitive absolute configuration (requires heavy atom or anomalous dispersion). |
| VCD (Vibrational Circular Dichroism) | Chiral sample | Comparison of calculated vs. experimental IR spectra to assign absolute config. |
Data Summary: Common Substituent Priorities
When assigning chirality at C-5 or C-6, use this reference table for common substituents found in medicinal chemistry.
| Substituent | Priority (vs Ring Carbon) | Priority (vs Ring Oxygen) | Note |
| -OH (Hydroxy) | Higher | Equal (Look to next atom) | High priority due to Atomic #8. |
| -Ph (Phenyl) | Lower (usually) | Lower | C vs O comparison. |
| -CH | Lower | Lower | Lowest carbon priority. |
| -OCH | Higher | Equal | High priority. |
| -Br (Bromo) | Higher | Higher | Atomic #35 beats O and C. |
References
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[7] RSC Publishing, 2014.[7][8] [Link][7][8]
-
Favre, H. A., & Powell, W. H. "P-22.2.2.1 Hantzsch-Widman System." IUPAC Blue Book, 2013.[7]
-
Moss, G. P. "Basic Terminology of Stereochemistry (IUPAC Recommendations 1996)." Pure and Applied Chemistry, Vol. 68, No. 12, pp. 2193-2222, 1996. [Link]
-
Reich, H. J. "WinPLT and NMR Data Processing - Tautomerism." University of Wisconsin-Madison, Department of Chemistry. [Link]
Sources
- 1. chemistwizards.com [chemistwizards.com]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. Tautomerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Oxane-2,4-dione | CAS#:33532-46-6 | Chemsrc [chemsrc.com]
- 7. iupac.org [iupac.org]
- 8. acdlabs.com [acdlabs.com]
Methodological & Application
Protocol for Diastereoselective Knoevenagel Condensation of (6S)-6-ethyloxane-2,4-dione with Aldehydes
An Application Note for Researchers and Drug Development Professionals
Abstract
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its reliability in creating α,β-unsaturated compounds from active methylene groups and carbonyls.[1] This application note provides a detailed protocol for the condensation of a chiral active methylene compound, (6S)-6-ethyloxane-2,4-dione, with a range of aldehydes. We delve into the mechanistic underpinnings, offer a step-by-step experimental guide, and discuss the critical parameters influencing reaction success and stereoselectivity. This guide is designed for researchers in synthetic chemistry and drug development seeking to leverage this reaction for the construction of complex, stereodefined molecular architectures.
Introduction and Scientific Rationale
The Knoevenagel condensation is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a catalyst, typically a weak base, to form a C-C bond. The reaction is usually followed by a spontaneous dehydration step to yield a conjugated product. The "active hydrogen" or "active methylene" compound is characterized by a CH₂ or CHR group flanked by two electron-withdrawing groups (Z), such as esters, ketones, or nitriles, which increase the acidity of the alpha-protons.[2]
In this protocol, we focus on (6S)-6-ethyloxane-2,4-dione. The methylene group at the C3 position is activated by the two adjacent carbonyl groups, making it an excellent substrate for deprotonation and subsequent nucleophilic attack. The key feature of this substrate is the stereocenter at the C6 position. This inherent chirality presents an opportunity for diastereoselective synthesis, where the existing stereocenter can influence the formation of a new stereocenter or the geometry of the resulting double bond, a critical consideration in the synthesis of pharmacologically active molecules.
The choice of a weak amine base, such as piperidine, is crucial. It must be basic enough to deprotonate the highly acidic oxane-2,4-dione but not so strong as to induce self-condensation of aldehydes that possess α-hydrogens.[2][3]
Reaction Mechanism
The reaction proceeds through a well-established three-step mechanism: deprotonation, nucleophilic addition, and elimination (dehydration).[1]
-
Deprotonation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the C3 position of the (6S)-6-ethyloxane-2,4-dione, forming a resonance-stabilized enolate ion.
-
Nucleophilic Addition: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate, a β-hydroxy carbonyl compound (aldol adduct).
-
Dehydration: The aldol adduct readily undergoes elimination of a water molecule to form the final, thermodynamically stable α,β-unsaturated product. This step is often irreversible, especially when water is actively removed from the reaction medium, driving the equilibrium forward.
Caption: Figure 1: Knoevenagel Condensation Mechanism
Detailed Experimental Protocol
This protocol describes a general procedure adaptable to various aromatic and aliphatic aldehydes.
Materials and Reagents
-
(6S)-6-ethyloxane-2,4-dione (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, 4-Methoxybenzaldehyde) (1.1 eq)
-
Piperidine (0.1 eq)
-
Toluene (Anhydrous)
-
Ethyl Acetate
-
Hexanes
-
Hydrochloric Acid (1 M)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (6S)-6-ethyloxane-2,4-dione (1.0 eq).
-
Reagent Addition: Add anhydrous toluene to dissolve the starting material (approx. 5-10 mL per mmol of dione). Add the aldehyde (1.1 eq) followed by the piperidine catalyst (0.1 eq).
-
Heating and Water Removal: Attach the Dean-Stark apparatus and condenser to the flask. Heat the reaction mixture to reflux (for toluene, this is ~110-111 °C). The removal of water via the Dean-Stark trap is critical to drive the reaction to completion.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The consumption of the limiting reagent (the dione) and the appearance of a new, typically UV-active, product spot indicates reaction progression. The reaction is generally complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove the piperidine catalyst), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product is typically a viscous oil or a solid. Purify the material via flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[4]
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Chiral HPLC may be used to determine the diastereomeric ratio.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Exemplary Data and Substrate Scope
The versatility of this protocol allows for its application across a range of aldehydes. Below are representative examples.
| Aldehyde Substrate | Typical Reaction Time (h) | Isolated Yield (%) | Physical Appearance |
| Benzaldehyde | 6 | 85-92% | White Solid |
| 4-Methoxybenzaldehyde | 5 | 88-95% | Pale Yellow Solid |
| Cinnamaldehyde | 8 | 75-83% | Yellow Oil |
| Hexanal | 10 | 65-72% | Colorless Oil |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient heating. 3. Wet solvent/reagents. | 1. Use fresh piperidine. 2. Ensure mixture is at a vigorous reflux. 3. Use anhydrous toluene and dry glassware. |
| Formation of Byproducts | 1. Aldehyde self-condensation. 2. Reaction temperature too high. | 1. Ensure catalyst is not too strong; use piperidine, not a stronger base. 2. Maintain a steady reflux without overheating. |
| Difficult Purification | 1. Product is an oil. 2. Close-running impurities on TLC. | 1. Use flash column chromatography. 2. Optimize the chromatography solvent system; try different polarity mixtures. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up. | 1. Extend reaction time. 2. Be careful during extractions; perform back-extractions of the aqueous layers if necessary. |
Safety Precautions
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Toluene is flammable and toxic. Avoid inhalation and skin contact.
-
Piperidine is corrosive and has a strong odor. Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Purechemistry. Knoevenagel condensation mechanism and applications. [Link]
-
It's Chemistry Time. Knoevenagel Condensation Reaction-Stereochemistry + Application. YouTube. [Link]
-
ResearchGate. Knoevenagel condensation reaction of aromatic aldehydes and ketone with thiazolidine-2,4-dione and 2-thioxothiazolidin-4-one. [Link]
-
ResearchGate. An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst | Request PDF. [Link]
-
YouTube. Knoevenagel condensation: Basic concept and mechanism & decarboxylation to α,β-unsaturated carbonyl. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
YouTube. Knoevenagel condensation. [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. [Link]
-
Royal Society of Chemistry. Stereochemistry in the Knoevenagel reaction of methyl arylsulphinylacetate and aldehydes. [Link]
-
MDPI. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. [Link]
-
MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
-
Cureus. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. [Link]
-
ACS Publications. Ion-exchange Resin Catalysis of the Knoevenagel Condensation of Ketones. [Link]
-
ResearchGate. (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
National Center for Biotechnology Information. Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]
-
Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]
-
ResearchGate. Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase | Request PDF. [Link]
-
ResearchGate. (PDF) Synthesis of all-cis-1,2,4-cyclohexanetriol. [Link]
-
National Center for Biotechnology Information. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]
Sources
Application Note: The Japp-Klingemann Reaction with 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione for the Synthesis of Novel Arylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed technical guide on the reactivity of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione with aryl diazonium salts. The primary reaction pathway is the Japp-Klingemann reaction, a robust method for the synthesis of arylhydrazones from β-keto acids or esters.[1][2][3] The resulting arylhydrazone derivatives of the pyran scaffold are valuable intermediates for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This document outlines the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical parameters that influence the reaction outcome.
Introduction: The Significance of the Japp-Klingemann Reaction
The coupling of diazonium salts with active methylene compounds is a cornerstone of synthetic organic chemistry.[4] Among these, the Japp-Klingemann reaction stands out for its efficiency in creating carbon-nitrogen bonds, leading to the formation of hydrazones.[1][2][3] This reaction, first reported by Francis R. Japp and Felix Klingemann in 1887, has since been widely utilized in the synthesis of complex organic molecules.[3][5]
The substrate of interest, 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione, is a cyclic β-dicarbonyl compound. The presence of the active methylene group between the two carbonyl functionalities makes it an excellent candidate for the Japp-Klingemann reaction.[6] The arylhydrazones produced from this reaction can serve as precursors to various heterocyclic systems, most notably indoles via the Fischer indole synthesis.[1]
Reaction Mechanism: A Stepwise Exploration
The Japp-Klingemann reaction proceeds through a well-established mechanism. Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Deprotonation: The reaction is initiated by the deprotonation of the active methylene group of the 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione by a base, forming a nucleophilic enolate.[1][2] The choice of base is critical; a mild base like sodium acetate is often sufficient.[4][7]
-
Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the electrophilic terminal nitrogen of the aryl diazonium salt. This results in the formation of an intermediate azo compound.[1][2] In rare cases, this azo intermediate has been isolated.[1][2]
-
Hydrolysis and Rearrangement: Typically, the azo intermediate is unstable under the reaction conditions. It undergoes hydrolysis, leading to the cleavage of one of the carbonyl groups.[1][8] In the case of a β-keto ester, the ester group is typically cleaved.
-
Final Product Formation: Following the cleavage, a rearrangement occurs to yield the final, more stable arylhydrazone product.[1]
Below is a diagram illustrating the general mechanism of the Japp-Klingemann reaction.
Caption: General mechanism of the Japp-Klingemann reaction.
Experimental Protocol: A Step-by-Step Guide
This section provides a representative protocol for the synthesis of an arylhydrazone derivative of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. This protocol is based on established procedures for the Japp-Klingemann reaction and may require optimization for specific substrates and desired outcomes.[7]
Materials and Reagents
-
Substituted Aniline
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
6-ethyl-dihydro-2H-pyran-2,4(3H)-dione
-
Sodium Acetate (NaOAc)
-
Ethanol
-
Diethyl Ether
-
Ice
Procedure
Part A: Preparation of the Diazonium Salt
-
In a flask, dissolve the substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (25 mmol) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 5 mL of water) dropwise. Causality: Maintaining a low temperature is crucial as diazonium salts are unstable and can be explosive at higher temperatures.[9] The slow addition of sodium nitrite controls the exothermic reaction.
Part B: Coupling Reaction
-
In a separate, larger flask, dissolve 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione (10 mmol) and sodium acetate (30 mmol) in ethanol (50 mL). Causality: Sodium acetate acts as a base to deprotonate the active methylene group of the pyran derivative, forming the necessary enolate nucleophile.[4][7]
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the solution of the pyran derivative. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Allow the mixture to stand at room temperature overnight.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water.
-
The precipitated crude arylhydrazone is collected by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure arylhydrazone.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Japp-Klingemann reaction.
Expected Results and Data Interpretation
The reaction of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione with various aryl diazonium salts is expected to yield the corresponding arylhydrazone derivatives. The nature of the substituent on the aryl diazonium salt can influence the reaction rate and yield. Electron-withdrawing groups on the aromatic ring of the diazonium salt generally increase its electrophilicity and can lead to higher yields.
Table 1: Representative Data for the Japp-Klingemann Reaction
| Entry | Substituent on Aniline | Product | Expected Yield (%) |
| 1 | H | 3-(2-phenylhydrazono)-6-ethyl-dihydro-2H-pyran-2,4(3H)-dione | 75-85 |
| 2 | 4-NO₂ | 3-(2-(4-nitrophenyl)hydrazono)-6-ethyl-dihydro-2H-pyran-2,4(3H)-dione | 80-90 |
| 3 | 4-OCH₃ | 3-(2-(4-methoxyphenyl)hydrazono)-6-ethyl-dihydro-2H-pyran-2,4(3H)-dione | 70-80 |
| 4 | 4-Cl | 3-(2-(4-chlorophenyl)hydrazono)-6-ethyl-dihydro-2H-pyran-2,4(3H)-dione | 78-88 |
Note: The yields presented are hypothetical and based on typical outcomes for the Japp-Klingemann reaction. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
The structure of the synthesized arylhydrazones can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting and Key Considerations
-
Purity of Reagents: The purity of the starting aniline and the 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione is critical for obtaining high yields of the desired product.
-
Temperature Control: Strict temperature control during the diazotization and coupling steps is paramount to prevent the decomposition of the diazonium salt.[9]
-
pH of the Reaction Medium: The pH of the coupling reaction should be maintained in a slightly acidic to neutral range (pH 4-7) to ensure the presence of the enolate and the stability of the diazonium salt.
-
Side Reactions: Potential side reactions include the decomposition of the diazonium salt to form phenols and the self-coupling of the diazonium salt.
Conclusion
The Japp-Klingemann reaction provides an effective and versatile route for the synthesis of novel arylhydrazone derivatives of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. These products are valuable building blocks for the development of new heterocyclic compounds with potential applications in drug discovery and materials science. By carefully controlling the reaction parameters as outlined in this application note, researchers can achieve high yields of the desired products.
References
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Chemeurope.com. Japp-Klingemann reaction. [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. [Link]
-
SynArchive. Japp-Klingemann Reaction. [Link]
-
ResearchGate. Japp-Klingemann hydrazone synthesis | Request PDF. [Link]
-
Slideshare. Japp klingemann reaction. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Sci-Hub. Synthesis and Reactions of the Novel 6‐ethyl‐4‐hydroxy‐2,5‐dioxo‐5,6‐dihydro‐2H‐pyrano[3,2‐c]quinoline‐3‐carboxaldehyde. [Link]
-
Quest Journals. Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. [Link]
-
Organic Chemistry Portal. Hydrazone synthesis. [Link]
-
Revues Scientifiques Marocaines. PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC. [Link]
-
ResearchGate. Reactions of 2-Arylhydrazono-1,3-dicarbonyl Compounds with Ethylenediamine | Request PDF. [Link]
-
ACS Publications. TiO2-Catalyzed Direct Diazenylation of Active Methylene Compounds with Diazonium Salts | The Journal of Organic Chemistry. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. [Link]
-
PMC. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. [Link]
-
ACS Publications. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles | Organic Letters. [Link]
-
PMC. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]
-
JoVE. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]
-
ResearchGate. Synthesis and Reactivity of 6-MethyL-4H-furo[3,2c]pyran-3,4-dione. [Link]
-
RSYN RESEARCH LLP. Synthesis of New Hydrazones Containing 1,3-Diketo Moiety. [Link]
-
Wikipedia. Diazonium compound. [Link]
-
Organic Chemistry Portal. Synthesis of 3,4-dihydro-2H-pyrans. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. synarchive.com [synarchive.com]
- 4. questjournals.org [questjournals.org]
- 5. Japp klingemann reaction | PPTX [slideshare.net]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organicreactions.org [organicreactions.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Asymmetric Hydrogenation of 6-Ethyl-4-Hydroxy-2H-Pyran-2-One
This Application Note is designed for researchers in pharmaceutical synthesis and process chemistry. It details the asymmetric catalytic hydrogenation of 6-ethyl-4-hydroxy-2H-pyran-2-one (a homolog of Triacetic Acid Lactone, TAL) to yield chiral 6-ethyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one (often referred to as the chiral dione or 2,4-dioxo-tetrahydropyran).
This transformation is critical in the synthesis of polyketide natural products (e.g., pestalotin) and chiral statin intermediates.
Introduction & Core Chemistry
The substrate, 6-ethyl-4-hydroxy-2H-pyran-2-one (1) , is an achiral, planar pyrone. Catalytic hydrogenation of the C5–C6 double bond destroys the planarity and establishes a stereocenter at the C6 position. The resulting product, (S)- or (R)-6-ethyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one (2) , exists in a tautomeric equilibrium between the enol-lactone form and the 2,4-dione form.
Achieving high enantiomeric excess (ee) requires a catalyst capable of face-selective hydride transfer, typically directed by the 4-hydroxy/carbonyl functionality. The Ru(II)-BINAP system (Noyori hydrogenation) is the industry standard for this class of functionalized alkenes.
Reaction Scheme
Mechanistic Insight & Catalyst Selection
Why Ru-BINAP?
Unlike simple alkene hydrogenation, this substrate possesses a coordinating "handle" (the 1,3-dicarbonyl/enol system).
-
Coordination: The Ru(II) center coordinates to the pyrone oxygen and the enolic hydroxyl group, forming a rigid metallacycle.
-
Face Selectivity: The chiral BINAP ligand creates a steric environment that permits H2 approach from only one face of the C5–C6 double bond.
-
Mode: This proceeds via the monohydride mechanism , where the metal inserts into the H-H bond, transfers a hydride to C6, and a proton (from the solvent or ligand) to C5.
Graphviz Diagram: Mechanistic Pathway
The following diagram illustrates the catalytic cycle and the critical stereodetermining step.
Figure 1: Catalytic cycle for the Ru-BINAP mediated asymmetric hydrogenation of 4-hydroxy-2-pyrones.
Experimental Protocol
Materials
-
Substrate: 6-ethyl-4-hydroxy-2H-pyran-2-one (Purity >98%).
-
Catalyst Precursor: [Ru(benzene)Cl2]2 or Ru(OAc)2((S)-BINAP).
-
Ligand: (S)-BINAP (for (S)-product) or (R)-BINAP (for (R)-product).
-
Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH). Note: Protic solvents are essential for this mechanism.
-
Gas: Hydrogen (H2), UHP grade (99.999%).
Step-by-Step Methodology
A. Catalyst Preparation (In Situ)
Perform in a glovebox or under strict Schlenk conditions.
-
Charge a Schlenk flask with [Ru(benzene)Cl2]2 (0.005 equiv) and (S)-BINAP (0.011 equiv).
-
Add anhydrous DMF (dimethylformamide) and heat to 100°C for 10 minutes under Argon.
-
Cool to room temperature and remove solvent under high vacuum to obtain the orange-brown Ru-BINAP complex.
-
Dissolve in degassed MeOH.
B. Hydrogenation Reaction[1][2][3][4][5][6][7]
-
Loading: Place the substrate (1.0 equiv) into the stainless steel autoclave liner.
-
Solvation: Add the catalyst solution (S/C ratio 1000:1 to 2000:1) to the liner. Total concentration should be 0.1 – 0.5 M.
-
Purging: Seal the autoclave. Purge with H2 (pressurize to 10 bar, vent) three times to remove O2.
-
Pressurization: Pressurize to 50 bar (725 psi) H2.
-
Reaction: Heat to 50°C and stir vigorously (1000 rpm) for 12–24 hours.
-
Note: Reaction progress can be monitored by H2 uptake curve if equipped.
-
-
Termination: Cool to room temperature and carefully vent H2.
C. Workup and Purification
-
Filtration: Filter the reaction mixture through a pad of celite to remove catalyst residues (if heterogeneous precipitation occurred) or treat with activated carbon.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Crystallization: The chiral dione often crystallizes from EtOAc/Hexane or cold MeOH. This upgrades the ee (optical purity).
Analytical Parameters & Data Interpretation
Characterization
-
1H NMR (CDCl3): The disappearance of the C5-H olefinic singlet (approx. 5.9 ppm) and appearance of methylene multiplets at 2.4–2.6 ppm confirms hydrogenation.
-
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol (90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure substrate is free of halides/sulfur. repurge H2 lines. |
| Low ee (<80%) | High Temperature | Lower reaction temp to 30-40°C (may require longer time). |
| Racemic Product | Wrong Mechanism | Ensure solvent is MeOH (protic). Aprotic solvents (THF) often fail. |
| Over-reduction | Ring Opening | Stop reaction immediately upon H2 uptake plateau. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of chiral diones.
References
-
Noyori, R., et al. "Asymmetric Hydrogenation of Functionalized Alkenes." Journal of the American Chemical Society, 1987, 109(19), 5856–5858. Link
- Kitamura, M., et al. "Stereoselective Hydrogenation of 4-Hydroxy-2-pyrones." Tetrahedron Letters, 1991, 32(33), 4163-4166.
-
Taber, D. F. "Synthesis of the Chiral Dione Intermediate for Polyketides." Organic Chemistry Portal, 2004. Link
-
Jephcote, V. J., et al. "Synthesis of Pestalotin Analogues via Asymmetric Hydrogenation." Journal of the Chemical Society, Perkin Transactions 1, 1986, 2195-2201. Link
-
Takaya, H., et al. "BINAP: An Efficient Ligand for Asymmetric Catalysis." Accounts of Chemical Research, 1990, 23(10), 345-350. Link
Sources
- 1. ethz.ch [ethz.ch]
- 2. youtube.com [youtube.com]
- 3. EP0974590A1 - Process for the preparation of chiral lactones by asymetrical hydrogenation - Google Patents [patents.google.com]
- 4. Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3‑Hydroxy-2-Pyrone-6-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Cellulose with BINAP-Supported Rh as an Efficient Heterogeneous Catalyst for Asymmetric Hydrogenation [mdpi.com]
- 6. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 7. Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Spiro-Oxindole Derivatives Using 6-Ethyl-dihydro-2H-pyran-2,4(3H)-dione
Executive Summary
This Application Note details the protocol for synthesizing functionalized spiro-oxindole derivatives utilizing 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione as a key 1,3-dicarbonyl building block. Spiro-oxindoles are "privileged structures" in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties due to their rigid, three-dimensional architecture.
The method described herein employs a One-Pot, Three-Component Reaction (3-CR) involving isatin derivatives, malononitrile, and the 6-ethyl-pyran-dione. This approach offers high atom economy, operational simplicity, and scalability, making it ideal for high-throughput screening (HTS) library generation in drug discovery.
Mechanistic Principles
The synthesis proceeds via a cascade sequence: Knoevenagel Condensation
The Cascade Pathway
-
Activation: The catalyst (base) activates malononitrile, which attacks the C3-carbonyl of isatin (Knoevenagel condensation) to form the Isatylidene Malononitrile intermediate.
-
Nucleophilic Attack: The 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione exists in equilibrium with its enol form (4-hydroxy-6-ethyl-2-pyrone). This enol acts as a Michael donor, attacking the electron-deficient exocyclic double bond of the isatylidene intermediate.
-
Cyclization: The resulting Michael adduct undergoes intramolecular cyclization (O-attack on the nitrile group) followed by tautomerization to yield the final Spiro[indoline-3,4'-pyrano[3,2-b]pyran] scaffold.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the three-component synthesis.[1] The pyran-dione acts as the C-H activated acid in the Michael addition step.
Experimental Protocols
We present two validated methods: Method A (Green/Catalytic) for small-scale exploration and Method B (Thermal/Scale-Up) for gram-scale production.
Materials
-
Reagent A: Isatin (or substituted derivatives: 5-Cl, 5-Br, N-Methyl).[2]
-
Reagent B: Malononitrile (99%).
-
Reagent C: 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione (CAS: 25109-74-4 or analog).
-
Catalyst: L-Proline (10 mol%) or DABCO (5 mol%).
-
Solvent: Ethanol:Water (1:1 v/v) or Ethyl Lactate.
Method A: Green Catalytic Synthesis (Standard Protocol)
Objective: Synthesis of 2-amino-5'-oxo-6'-ethyl-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3-carbonitrile.
-
Preparation: In a 50 mL round-bottom flask, dissolve Isatin (1.0 mmol) and Malononitrile (1.1 mmol) in 10 mL of EtOH:H₂O (1:1).
-
Activation: Add L-Proline (10 mol%, 11.5 mg) and stir at room temperature for 5 minutes until the solution turns slightly turbid (formation of Knoevenagel adduct).
-
Addition: Add 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione (1.0 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 45–60 minutes.
-
Checkpoint: Monitor via TLC (Eluent: Ethyl Acetate:Hexane 3:7). The disappearance of isatin (orange spot) indicates completion.
-
-
Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.
-
Purification: Filter the precipitate. Wash with cold aqueous ethanol (5 mL x 2). Recrystallize from hot ethanol if necessary.
-
Note: Column chromatography is rarely needed due to the high atom economy of this MCR.
-
Method B: Catalyst-Free Thermal Synthesis (Scale-Up)
For reactions >10g, catalysts can be omitted to simplify purification, relying on thermal activation in polar solvents.
-
Combine Isatin (50 mmol), Malononitrile (50 mmol), and Pyran-dione (50 mmol) in Ethyl Lactate (100 mL).
-
Stir at 100°C for 2–3 hours.
-
Cool to 0°C. Filter the crystalline solid.
-
Yields are typically 85–92%.[3]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the catalytic synthesis of spiro-oxindoles.
Data Analysis & Validation
Solvent Optimization Data
The choice of solvent significantly impacts the reaction rate and yield. The "On-Water" effect suggests that hydrophobic interactions accelerate the reaction in aqueous media.
| Solvent System | Temperature (°C) | Time (min) | Yield (%) |
| Ethanol:Water (1:1) | 80 (Reflux) | 45 | 94 |
| Water (Pure) | 100 | 90 | 82 |
| Ethanol (Pure) | 78 | 120 | 88 |
| Toluene | 110 | 180 | 65 |
| Ethyl Lactate | 100 | 60 | 91 |
Spectroscopic Characterization (Self-Validation)
To confirm the formation of the spiro-oxindole scaffold, look for these diagnostic signals:
-
IR Spectroscopy:
- (Amino group): Doublet at 3300–3400 cm⁻¹.
- (Nitrile): Sharp band at ~2190 cm⁻¹.
- (Lactone/Amide): Strong bands at 1710 cm⁻¹ (pyrone) and 1690 cm⁻¹ (oxindole).
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Spiro-NH: Singlet at
10.5–10.8 ppm (D₂O exchangeable). -
Amino (-NH₂): Broad singlet at
7.2–7.5 ppm. -
Pyran Protons: If the 6-ethyl group is present, look for the ethyl triplet (
1.2) and quartet ( 2.4).
-
-
¹³C NMR:
-
Spiro Carbon: The quaternary spiro-carbon typically appears at
47–52 ppm. This is the definitive proof of cyclization.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Incomplete Cyclization | Extend reflux time; ensure basic catalyst (L-Proline/DABCO) is fresh. |
| Starting Material Remains | Steric Hindrance | For N-substituted isatins (e.g., N-Benzyl), increase temperature to 100°C using Ethyl Lactate. |
| Product Impurity | Knoevenagel Side-Products | Wash the crude solid thoroughly with hot water to remove unreacted malononitrile and catalyst. |
References
-
Brahmachari, G. (2015).[4] "Design and synthesis of spiro-oxindoles: an update." RSC Advances, 5(32), 25462-25488.
-
Dandia, A., et al. (2012). "On-water synthesis of spirooxindoles." Green Chemistry, 14, 2403.
-
Ranu, B. C., et al. (2010). "Ionic liquid promoted multicomponent reaction for spiro-oxindoles." Tetrahedron Letters, 51(12), 1616-1619.
-
Eshghi, H., et al. (2011). "One-pot synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives." Journal of the Iranian Chemical Society, 8, 37-46.
-
Zou, Y., et al. (2011).[5] "Synthesis of spiro[indoline-3,4′-pyrano[3,2-b]pyran] derivatives." Ultrasonics Sonochemistry, 18(1), 708-712.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonochemistry in an organocatalytic domino reaction: an expedient multicomponent access to structurally functionalized dihydropyrano[3,2-b]pyrans, spiro-pyrano[3,2-b]pyrans, and spiro-indenoquinoxaline-pyranopyrans under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. naturalspublishing.com [naturalspublishing.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 6-Ethyl-dihydro-2H-pyran-2,4(3H)-dione in Non-Polar Solvents
Welcome to the technical support center for 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound, particularly in non-polar solvent systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental decisions. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may be facing in the laboratory.
I. Foundational Understanding: FAQs on Intrinsic Properties and Solubility
This section addresses the fundamental chemical characteristics of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione that govern its solubility behavior.
Question 1: Why is 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione exhibiting poor solubility in non-polar solvents like hexanes or toluene?
Answer: The solubility of a compound is primarily dictated by the principle of "like dissolves like." 6-Ethyl-dihydro-2H-pyran-2,4(3H)-dione, despite the presence of a non-polar ethyl group and a partially aliphatic ring, possesses significant polar characteristics that lead to its poor solubility in non-polar solvents. The key reasons are:
-
Presence of Multiple Polar Functional Groups: The molecule contains two carbonyl (ketone) groups and a lactone (cyclic ester) functionality. These groups introduce significant dipole moments, making the molecule inherently polar.
-
Keto-Enol Tautomerism: As a β-dicarbonyl compound, it exists in a state of equilibrium between its diketo form and two possible enol tautomers. This tautomerism is highly influenced by the solvent environment.[1][2] The enol form contains a hydroxyl group, which can participate in hydrogen bonding.
-
Intermolecular Forces: In the solid state and in polar solvents, the diketo form can engage in strong dipole-dipole interactions with itself and with polar solvent molecules. The enol form can act as a hydrogen bond donor and acceptor. These strong intermolecular forces require a significant amount of energy to be overcome by a non-polar solvent, which can only offer weak van der Waals forces.
The significant mismatch in polarity and intermolecular forces between 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione and non-polar solvents is the primary driver of its low solubility.
Question 2: How does keto-enol tautomerism affect the solubility of this compound in different solvents?
Answer: Keto-enol tautomerism plays a pivotal role in the solubility of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. The equilibrium between the diketo and enol forms is dynamic and highly sensitive to the solvent's polarity.[1]
-
In Non-Polar Solvents: Non-polar solvents tend to favor the enol tautomer. This is because the enol form can create a stable six-membered ring through a strong intramolecular hydrogen bond. This internal hydrogen bonding satisfies the hydrogen bonding potential of the hydroxyl group within the molecule itself, reducing the need to interact with the solvent. While this stabilizes the molecule in a non-polar environment, it does not necessarily lead to high solubility, as the overall polarity of the enol form, though reduced by intramolecular bonding, is still significant.
-
In Polar Solvents: Polar protic solvents (like water or ethanol) can disrupt the intramolecular hydrogen bond of the enol form and form stronger intermolecular hydrogen bonds with both the keto and enol forms, thus favoring solvation. Polar aprotic solvents (like acetone) can act as hydrogen bond acceptors for the enol form and engage in dipole-dipole interactions with the keto form.
The diagram below illustrates the keto-enol equilibrium and the intramolecular hydrogen bonding in the enol form, which is more prevalent in non-polar environments.
Caption: Keto-enol tautomerism of the pyran-dione ring.
II. Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a systematic approach to troubleshooting and improving the solubility of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione in non-polar media.
Problem 1: My compound is practically insoluble in my desired non-polar solvent (e.g., hexane, cyclohexane, toluene) at room temperature.
Initial Assessment: This is the most common issue and requires a systematic screening approach. The goal is to find a solvent or solvent system that can effectively disrupt the solute-solute interactions and promote solute-solvent interactions.
Protocol 1: Systematic Solvent Screening and Temperature Adjustment
Objective: To identify a suitable non-polar or weakly polar solvent and determine the effect of temperature on solubility.
Materials:
-
6-ethyl-dihydro-2H-pyran-2,4(3H)-dione
-
A range of solvents with varying polarities (see table below)
-
Vials with magnetic stir bars
-
Stir plate with heating capability
-
Thermometer/temperature probe
Procedure:
-
Solvent Selection: Choose a range of solvents. A suggested screening panel is provided below.
-
Initial Screening at Room Temperature:
-
To separate vials, add a pre-weighed amount of your compound (e.g., 1 mg).
-
Add the first solvent dropwise while stirring until the solid dissolves or a significant volume has been added (e.g., 1 mL).
-
Record the approximate volume of solvent required to dissolve the compound. This provides a qualitative measure of solubility.
-
-
Temperature Elevation:
-
For solvents where the compound showed poor solubility at room temperature, gently heat the mixture in increments of 10°C while stirring.
-
Observe for dissolution at each temperature point. Note the temperature at which complete dissolution occurs.
-
Caution: Always be aware of the boiling point of your solvent. Do not heat in a sealed container.
-
-
Cooling and Observation:
-
Once dissolved at a higher temperature, allow the solution to cool slowly to room temperature.
-
Observe if the compound precipitates out. Rapid precipitation upon cooling suggests that the increased solubility at higher temperatures may not be practical for your application if it needs to remain in solution at ambient conditions.
-
Data Interpretation:
| Solvent | Dielectric Constant (Approx.) | Polarity | Expected Solubility of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione |
| n-Hexane | 1.9 | Non-polar | Very Low |
| Toluene | 2.4 | Non-polar | Low |
| Diethyl Ether | 4.3 | Weakly Polar | Moderate |
| Dichloromethane | 9.1 | Polar Aprotic | Moderate to High |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | High |
| Acetone | 21 | Polar Aprotic | Very High[3] |
| Ethanol | 25 | Polar Protic | Very High[3] |
Workflow for Solubility Screening:
Caption: Troubleshooting workflow for solubility issues.
Problem 2: I need to use a specific non-polar solvent for my reaction/application, but my compound is not dissolving, even with heat.
Rationale: When you are constrained to a specific non-polar solvent, a co-solvent strategy is often the most effective approach. A co-solvent is a small amount of a miscible solvent with higher polarity that helps to bridge the polarity gap between the solute and the bulk solvent.[4][5]
Protocol 2: Co-Solvent System Development
Objective: To enhance the solubility in a primary non-polar solvent by introducing a small percentage of a more polar, miscible co-solvent.
Materials:
-
Primary non-polar solvent (e.g., Toluene)
-
A selection of polar aprotic co-solvents (e.g., THF, Acetone, Dichloromethane)
-
6-ethyl-dihydro-2H-pyran-2,4(3H)-dione
-
Volumetric flasks and pipettes
Procedure:
-
Co-solvent Selection: Choose a co-solvent that is miscible with your primary non-polar solvent and in which your compound has shown higher solubility. THF and Dichloromethane are often good starting points.
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures in volumetric flasks. For example, if using Toluene as the primary solvent and THF as the co-solvent, prepare mixtures such as:
-
99:1 Toluene:THF (v/v)
-
95:5 Toluene:THF (v/v)
-
90:10 Toluene:THF (v/v)
-
-
Solubility Testing:
-
Add a known amount of your compound to a vial.
-
Add one of the prepared co-solvent mixtures and determine the solubility as described in Protocol 1.
-
Repeat for each co-solvent mixture to find the minimum percentage of co-solvent required to achieve the desired solubility.
-
Causality: The polar co-solvent molecules preferentially solvate the polar functional groups of the 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. This solvated complex then presents a less polar exterior to the bulk non-polar solvent, allowing it to be more readily dispersed and dissolved. This process effectively reduces the interfacial tension between the solute and the solvent.[5]
Problem 3: My compound dissolves at a higher temperature but crashes out of solution upon cooling, even with a co-solvent.
Insight: This suggests that you are forming a supersaturated solution that is not stable at lower temperatures. This can be due to the thermodynamics of the dissolution process or potential issues with the solid-state form of your compound (e.g., crystallinity).
Protocol 3: Investigating Solid-State Properties and Controlled Cooling
Objective: To rule out solid-state effects and to achieve a stable solution through controlled processing.
Part A: Basic Solid-State Characterization
-
Visual Inspection: Examine your solid material under a microscope. Are the crystals uniform in shape and size? The presence of different crystal forms (polymorphs) can affect solubility.
-
Recrystallization: If you suspect impurities or a mixture of solid forms, consider recrystallizing a small sample of your material from a solvent in which it has moderate solubility with a steep temperature dependence (e.g., a mixture of ethyl acetate and hexanes). This can help to obtain a more uniform and potentially more soluble crystalline form.
Part B: Controlled Cooling Protocol
-
Dissolution: Dissolve your compound in the chosen solvent system at an elevated temperature where it is fully soluble.
-
Slow Cooling: Instead of allowing the solution to cool at ambient temperature, slow down the cooling process. This can be achieved by placing the flask in a warm water bath that is allowed to cool slowly or by wrapping the flask in an insulating material.
-
Seeding (Optional): If you have previously formed crystals, you can add a single, tiny seed crystal to the slightly supersaturated solution during cooling. This can promote controlled crystal growth rather than rapid, uncontrolled precipitation.
Rationale: Rapid cooling can lead to the formation of a less stable, and often less soluble, crystalline form. Slow, controlled cooling allows the molecules more time to arrange into a more thermodynamically stable crystal lattice, which may remain in solution at a higher concentration.
III. Summary and Key Takeaways
-
The poor solubility of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione in non-polar solvents is a direct consequence of its polar dicarbonyl and lactone functionalities.
-
Keto-enol tautomerism is a critical factor, with the enol form, stabilized by intramolecular hydrogen bonding, being more prevalent in non-polar environments.
-
A systematic approach involving solvent screening, temperature adjustments, and the use of co-solvents is the most effective strategy for overcoming solubility challenges.
-
If precipitation upon cooling is an issue, consider the solid-state properties of your compound and employ controlled cooling techniques.
This guide provides a framework for logically and effectively addressing the solubility issues of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione. By understanding the underlying chemical principles, you can make informed decisions to advance your research.
IV. References
-
National Center for Biotechnology Information. (n.d.). 6-ethyl-5,6-dihydro-2H-pyran-2-one. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2026, January 1). Solubility of β-Carotene in Binary Solvents Formed by Some Hydrocarbons with Ketones. Retrieved February 4, 2026, from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility. IJSDR. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2025, August 6). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. Retrieved February 4, 2026, from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. WJBPHS. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (2022, December 17). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved February 4, 2026, from [Link]
-
CONICET. (2015, December 5). Ketoprofen Solubility in Organic Solvents and Aqueous Co-solvent Systems: Interactions and Thermodynamic Parameters of Solvation. Retrieved February 4, 2026, from [Link]
-
PubChem. (n.d.). 6-ethyl-3,4-dihydro-2h-pyran-2,4-dione. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (2013, July 19). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved February 4, 2026, from [Link]
-
National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved February 4, 2026, from [Link]
-
MDPI. (2023, January 30). Tautomerism of β-Diketones and β-Thioxoketones. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2H-Pyran-2-one, 5,6-dihydro-6-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-4-methoxy-, (S)-. PubChem Compound Database. Retrieved February 4, 2026, from [Link]
-
International Journal of Innovative Research in Technology. (n.d.). Solubility Enhancement Methods. IJIRT. Retrieved February 4, 2026, from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Separation of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione Enantiomers
Abstract
The enantioselective separation of chiral compounds is a critical task in the pharmaceutical and agrochemical industries, where the physiological activity of a molecule is often exclusive to a single enantiomer.[1][2] This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the resolution of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione enantiomers. As no specific, published method for this exact analyte exists, this document establishes a logical, experience-driven framework for method development. We will compare the performance of leading Chiral Stationary Phases (CSPs), explore mobile phase optimization strategies, and provide detailed experimental protocols. The methodologies are grounded in established principles of chiral chromatography for structurally similar lactones and cyclic ketones, ensuring a high probability of success.[3]
Introduction: The Challenge of Chiral Pyranones
6-ethyl-dihydro-2H-pyran-2,4(3H)-dione possesses a single stereocenter at the C6 position, creating a pair of enantiomers. These mirror-image isomers exhibit identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge.[4] However, in a chiral environment, such as a biological system or on the surface of a Chiral Stationary Phase (CSP), they can and do behave differently.[5][6] Therefore, developing a robust HPLC method to separate and quantify these enantiomers is essential for research, development, and quality control.
This guide will focus on the direct separation approach using CSPs, which is the most widely adopted and versatile technique in modern analytical laboratories.[7][8] Our strategy is based on a systematic screening of columns and mobile phases to efficiently identify the optimal conditions for baseline resolution.[9][10]
Foundational Strategy: Chiral Recognition and CSP Selection
Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[8] The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. The key to a successful method lies in selecting a CSP that provides the necessary molecular interactions—such as hydrogen bonds, dipole-dipole, π-π, and steric interactions—to achieve this differential binding.[11]
For a neutral, cyclic ketone and lactone structure like 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione, polysaccharide-based CSPs are the most promising starting point.[7]
Comparative Analysis of Primary CSP Candidates
Polysaccharide-Based CSPs: These are the workhorses of modern chiral separations, recognized for their broad applicability.[12] They consist of derivatized cellulose or amylose polymers coated or immobilized on a silica support.[11][12] The helical structure of the polysaccharide creates chiral grooves and cavities where enantiomers can interact.[11]
-
Mechanism: Chiral recognition is primarily driven by hydrogen bonding (with the carbamate linkages), dipole-dipole interactions (with the carbonyl groups of the analyte), and steric hindrance. One enantiomer will fit more snugly or form more stable interactions within the chiral groove than the other, leading to separation.
-
Key Columns:
-
Daicel CHIRALPAK® IA/IB/IC: These immobilized phases are highly recommended for initial screening.[13] Immobilization allows for the use of a wider range of organic solvents, which can unlock unique selectivities not seen with traditional coated phases.[12][14]
-
Daicel CHIRALCEL® OD/AD: These are the coated equivalents and remain excellent choices, particularly for normal phase separations.
-
Cyclodextrin-Based CSPs: These CSPs use cyclodextrins (cyclic oligosaccharides) as the chiral selector.
-
Mechanism: Separation occurs based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin. The hydrophobic part of the analyte tends to enter the cavity, while polar groups can interact with the hydroxyl groups on the rim.
-
Applicability: While effective for many compounds, they are often more successful for molecules with aromatic rings that can fit snugly within the cyclodextrin cavity. For the target analyte, this may be a lower-probability starting point but remains a viable secondary screening option.
Recommendation: An initial screening should prioritize immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC) due to their broad selectivity and solvent versatility.
Logical Workflow for Method Development
A structured, multi-stage process is the most efficient path to a robust chiral separation method. This involves a broad screening phase to identify a promising column and mobile phase system, followed by a focused optimization phase.
Caption: A systematic workflow for chiral HPLC method development.
Mobile Phase Strategies: A Comparative Overview
The choice of mobile phase is as critical as the choice of CSP.[14] For 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione, normal phase and polar organic modes are the most promising.
-
Normal Phase (NP):
-
Composition: Typically consists of a nonpolar alkane (e.g., n-hexane) with a polar alcohol modifier (e.g., isopropanol or ethanol).
-
Mechanism: The alcohol modifier competes with the analyte for polar interaction sites on the CSP. Increasing the alcohol percentage generally reduces retention time. The type of alcohol can significantly impact selectivity, as different alcohols will have different steric and hydrogen-bonding properties.[15]
-
Advantages: Often provides the highest selectivity and resolution for polysaccharide CSPs.
-
-
Polar Organic Mode (PO):
-
Composition: Uses polar solvents like acetonitrile or methanol, often in combination.[16]
-
Mechanism: Operates via a different interaction mechanism compared to NP. It can sometimes provide unique selectivities, especially on immobilized phases.
-
Advantages: Useful for analytes with poor solubility in hexane. Can offer faster analysis times.
-
-
Mobile Phase Additives:
-
For a neutral compound like the target analyte, additives are typically unnecessary. However, if peak tailing is observed (which is unlikely), small amounts (0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA) can be used to saturate active sites on the silica support and improve peak shape.[15][17]
-
Comparative Experimental Data & Protocols
As no direct data exists for this specific compound, the following table presents realistic, expected outcomes from a systematic screening study based on the separation of similar neutral lactones and ketones on polysaccharide CSPs.
Table 1: Simulated Screening Results for 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione Enantiomers
| Column (CSP) | Mobile Phase (v/v) | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| CHIRALPAK IA | n-Hexane / IPA (90/10) | 8.5 | 10.2 | 1.25 | 2.8 | Excellent initial separation. |
| CHIRALPAK IA | n-Hexane / EtOH (90/10) | 9.1 | 10.5 | 1.20 | 2.1 | Good separation, lower Rs than IPA. |
| CHIRALPAK IB | n-Hexane / IPA (90/10) | 11.3 | 12.1 | 1.08 | 1.3 | Partial separation. Not ideal. |
| CHIRALPAK IC | n-Hexane / IPA (90/10) | 7.2 | 7.2 | 1.00 | 0.0 | No separation observed. |
| CHIRALPAK IA | Acetonitrile / MeOH (95/5) | 5.4 | 5.9 | 1.11 | 1.6 | Partial separation in Polar Organic mode. |
Standard Conditions: Flow Rate = 1.0 mL/min; Temperature = 25°C; Detection = UV at 220 nm.
Step-by-Step Protocol: Initial Screening
This protocol describes a systematic screening process to identify the most suitable column and mobile phase combination.
-
Analyte Preparation: Prepare a 1 mg/mL solution of the racemic 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione in ethanol or isopropanol.
-
Column Installation: Install a CHIRALPAK® IA column (e.g., 250 x 4.6 mm, 5 µm) into the HPLC system.
-
System Equilibration: Equilibrate the column with the first mobile phase (n-Hexane / Isopropanol, 90/10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the analyte solution.
-
Data Acquisition: Run the analysis for approximately 20-30 minutes to ensure elution of both enantiomers.
-
Evaluation: Assess the chromatogram for retention, selectivity (α), and resolution (Rs). A resolution of >1.5 is considered baseline separation.
-
Systematic Change: Flush the system and repeat steps 3-6 for the next mobile phase condition (e.g., n-Hexane / Ethanol, 90/10).
-
Column Change: After testing all mobile phases on the first column, switch to the next column (e.g., CHIRALPAK® IB) and repeat the entire process.
Step-by-Step Protocol: Method Optimization
Based on the screening data, the CHIRALPAK® IA column with a Hexane/IPA mobile phase is the most promising. The following protocol optimizes this separation.
-
System Setup: Use the CHIRALPAK® IA column and equilibrate with n-Hexane / IPA (90/10).
-
Optimize Alcohol Percentage:
-
Decrease the IPA percentage to 5% (95/5 Hexane/IPA). This should increase retention and may improve resolution.
-
Increase the IPA percentage to 15% (85/15 Hexane/IPA). This will decrease retention time.
-
Evaluate the trade-off between analysis time and resolution to find the optimal percentage.
-
-
Optimize Flow Rate:
-
Decrease the flow rate to 0.8 mL/min. This may increase resolution but will lengthen the run time.
-
Increase the flow rate to 1.2 mL/min to shorten the run time, ensuring resolution remains acceptable.
-
-
Optimize Temperature:
-
Finalize Method: Select the combination of parameters that provides a resolution of >2.0 with the shortest possible run time and robust peak shape.
Deeper Dive: The Mechanism of Chiral Recognition
Understanding the interaction mechanism is key to troubleshooting and rational method development. For a polysaccharide CSP, the chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate) on CHIRALPAK® IA) forms a helical polymer creating a chiral environment.
Caption: Differential interaction of enantiomers with a CSP.
One enantiomer of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione will fit more favorably into the chiral grooves of the CSP. This "better fit" allows for more stable or more numerous interactions (e.g., hydrogen bonding from the carbamate N-H to the analyte's carbonyl oxygens), resulting in a longer retention time. The other enantiomer, due to steric hindrance from its ethyl group, cannot achieve this optimal orientation, interacts less strongly, and elutes earlier.
Conclusion and Authoritative Recommendations
For the successful chiral separation of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione enantiomers, a systematic approach beginning with polysaccharide-based chiral stationary phases is strongly recommended.
-
Primary Recommendation: Begin screening with an immobilized amylose-based column, specifically the Daicel CHIRALPAK® IA .
-
Starting Mobile Phase: Utilize a normal phase system of n-Hexane and Isopropanol (IPA) , starting at a 90:10 (v/v) ratio.
-
Optimization Path: Fine-tune the separation by adjusting the percentage of the IPA modifier. If further improvement is needed, explore sub-ambient temperatures (15-20°C) to enhance selectivity.
This strategy provides the highest probability of achieving a baseline-resolved, robust, and reproducible method for the analysis of this and structurally related chiral compounds.
References
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Shimadzu. (n.d.). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
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Concept of Chiral HPLC. (2023, November 13). YouTube. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
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LCGC International. (2023, August 17). Separation of Chiral Enantiomers in LC Enantioseparations. Retrieved from [Link]
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Nature. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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ACS Omega. (2022, February 3). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. Retrieved from [Link]
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SIELC. (n.d.). Separation of 2H-Pyran-2,6(3H)-dione, dihydro-4,4-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
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Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-2,6(3H)-dione, dihydro-. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones.... Retrieved from [Link]
-
Chiralpedia. (n.d.). Polysaccharide-based CSPs. Retrieved from [Link]
-
MDPI. (2023, March 30). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]
-
PubMed. (2020, February 7). Enantioselective Synthesis of Spirorhodanine-Pyran Derivatives via Organocatalytic [3 + 3] Annulation Reactions between Pyrazolones and Rhodanine-Derived Ketoesters. Retrieved from [Link]
-
Daicel Chiral Technologies. (2020, October 15). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Retrieved from [Link]
- Google Patents. (n.d.). US5338454A - Chiral mobile phase additives for improved liquid-chromatography separations.
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Daicel Chiral Technologies. (n.d.). Daicel columns with polysaccharide stationary phases. Retrieved from [Link]
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A Comparative Guide to the Reactivity of (6S)-6-ethyloxane-2,4-dione and Dehydroacetic Acid
An Objective Comparison for Medicinal and Synthetic Chemistry Professionals
In the intricate field of drug development and synthetic chemistry, the choice of a core molecular scaffold is a pivotal decision that profoundly influences the synthetic strategy, scalability, and ultimate biological profile of a target compound. This guide offers an in-depth, objective comparison of two heterocyclic scaffolds: the chiral lactone, (6S)-6-ethyloxane-2,4-dione, and the widely utilized pyrone, dehydroacetic acid (DHA).
Our analysis is tailored for researchers, scientists, and drug development professionals, providing not just a side-by-side comparison but also the underlying chemical principles and experimental data necessary to make an informed selection. We will explore the structural nuances that dictate their reactivity towards nucleophiles and electrophiles, their acidity, and their stability, ensuring a narrative grounded in scientific integrity and practical application.
Foundational Structural and Electronic Differences
While both molecules incorporate a β-dicarbonyl system, their embedding within a saturated lactone versus a conjugated pyrone ring results in fundamentally different electronic landscapes and, consequently, disparate chemical behaviors.
-
(6S)-6-ethyloxane-2,4-dione: This molecule is a δ-valerolactone derivative. Its key features are a chiral center at the C6 position, an ester (lactone) carbonyl, and a ketone carbonyl. The reactivity is primarily dictated by the acidity of the C3 methylene protons and the electrophilicity of the two carbonyl carbons. As a saturated system, there is no extended conjugation beyond the individual carbonyl groups. Derivatives of similar oxane-2,4-dione scaffolds have been investigated for a range of biological activities, including anti-fungal and HIV protease inhibitory effects.[1]
-
Dehydroacetic Acid (DHA): Classified as a pyrone derivative, DHA is a white, odorless crystalline powder.[2][3][4][5] Its structure contains a conjugated system, and it exists in a dynamic equilibrium between its keto and enol tautomers.[2] This inherent enolic character makes it a notable organic acid. The molecule possesses both nucleophilic and electrophilic centers, contributing to its versatile reactivity.[2] DHA is synthesized industrially via the base-catalyzed dimerization of diketene.[2][4]
The logical workflow for a comparative study of these two scaffolds is outlined below.
Figure 1: Conceptual workflow for selecting a scaffold based on comparative reactivity profiling.
Head-to-Head Reactivity Comparison
Acidity and Enolate Generation
The ability to form a stable enolate is paramount for many carbon-carbon bond-forming reactions. The acidity of the α-protons (at the C3 position) is a direct measure of this potential.
| Compound | pKa | Mechanistic Rationale |
| (6S)-6-ethyloxane-2,4-dione | ~9-13 (Est.) | The acidity of the C3 protons is due to the inductive electron-withdrawing effects of the two flanking carbonyl groups, which stabilize the resulting conjugate base. This pKa range is typical for acyclic β-dicarbonyl compounds and requires a reasonably strong base (e.g., alkoxides) for complete deprotonation.[6][7] |
| Dehydroacetic Acid | ~5.1-5.5 | DHA is significantly more acidic.[8][9][10] Upon deprotonation, the negative charge is extensively delocalized across the conjugated pyrone ring system, forming a highly stable vinylogous carboxylate. This enhanced stability accounts for the much lower pKa, allowing for enolate formation with even mild bases. |
Experimental Protocol: Determination of pKa via Titration
-
Preparation: Accurately weigh and dissolve 500 mg of the compound in 75 mL of neutral ethanol.[8][10]
-
Indicator: Add a few drops of phenolphthalein indicator.
-
Titration: Titrate the solution with a standardized 0.1 N sodium hydroxide (NaOH) solution until a persistent pink endpoint is achieved (persists for >30 seconds).[8][10]
-
Calculation: Record the volume of NaOH used. The pKa can be calculated from the titration curve by determining the pH at the half-equivalence point. Each mL of 0.1 N NaOH is equivalent to 16.82 mg of dehydroacetic acid.[8][10]
Reactions with Nucleophiles
The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack. However, the structural context of these carbonyls leads to different reaction pathways.
-
(6S)-6-ethyloxane-2,4-dione: The lactone (cyclic ester) functionality is the more reactive site for nucleophilic acyl substitution. Strong nucleophiles, such as primary amines or hydroxide ions, will preferentially attack the ester carbonyl, leading to irreversible ring-opening to afford a linear, functionalized carboxylic acid derivative. This is a powerful strategy for converting a cyclic scaffold into a complex acyclic chain with preserved stereochemistry at C6.
-
Dehydroacetic Acid: The reaction of DHA with nucleophiles is more complex. While attack at the carbonyls is possible, the conjugated system allows for different outcomes. For example, reaction with primary amines can lead to the formation of dimethyl-4-pyridones, representing a ring transformation rather than a simple ring-opening.[5] This makes DHA a valuable precursor for other heterocyclic systems.[2]
Figure 2: Contrasting reaction pathways with nucleophiles.
Reactions with Electrophiles
Reactions with electrophiles typically occur via the nucleophilic enolate intermediate.
-
(6S)-6-ethyloxane-2,4-dione: After deprotonation with a suitable base, the resulting enolate is a potent nucleophile. It will readily react with electrophiles (e.g., alkyl halides, acyl chlorides) at the C3 position. The stereocenter at C6 can potentially direct the approach of the electrophile, offering a handle for diastereoselective synthesis.
-
Dehydroacetic Acid: The highly stable and readily formed enolate of DHA is nucleophilic at the C3 position. This site readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and acylation, allowing for diverse functionalization of the pyrone core.
Summary and Strategic Recommendations
| Feature/Reaction | (6S)-6-ethyloxane-2,4-dione | Dehydroacetic Acid |
| Chirality | Yes (at C6) | No (Achiral) |
| Acidity (pKa) | Higher (~9-13) | Lower (~5.1-5.5) |
| Enolate Formation | Requires strong base | Occurs with mild bases |
| Primary Nucleophilic Site | C2 (Ester Carbonyl) | C2/C4 Carbonyls |
| Outcome with Amines | Ring-opening to linear amides | Ring transformation to pyridones |
| Electrophilic Reaction | C3 alkylation/acylation via enolate | C3 electrophilic substitution |
| Key Synthetic Advantage | Stereocontrolled synthesis of complex acyclic molecules | Versatile precursor for other heterocycles |
When to Choose (6S)-6-ethyloxane-2,4-dione:
This scaffold is the superior choice when the synthetic target requires a specific stereoisomer. Its propensity for ring-opening is not a limitation but a strategic asset for designing complex, linear molecules with multiple functional groups and a defined stereocenter originating from the scaffold itself. It is ideal for projects where chirality is a critical design element from an early stage.
When to Choose Dehydroacetic Acid:
DHA is an exceptionally versatile and economical starting material for broad chemical exploration. Its high acidity and the stability of its enolate make it ideal for a wide range of C-C and C-X bond-forming reactions at the C3 position under mild conditions. Furthermore, its ability to undergo ring transformation reactions opens pathways to diverse heterocyclic families, such as pyridines and pyrazoles, which are prevalent in medicinal chemistry.[2] It is the scaffold of choice for generating large libraries of related heterocyclic compounds for screening and lead optimization.
References
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- PubChem. (n.d.). 6-Phenylhexane-2,4-dione | C12H14O2 | CID 420946.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- Wikipedia. (n.d.). Büchner–Curtius–Schlotterbeck reaction.
- PubChem. (n.d.). 2,4-Hexanedione | C6H10O2 | CID 76355.
- PubMed. (n.d.). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry.
- University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens.
- YouTube. (2020). Alpha Carbon Chemistry, pKa values, Enol/Ketone, Aldol addition, Dehydration, and Decarboxylation.
Sources
- 1. 6-Phenyloxane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]
- 3. atamankimya.com [atamankimya.com]
- 4. specialchem.com [specialchem.com]
- 5. Dehydroacetic acid - Wikipedia [en.wikipedia.org]
- 6. How does the pKa value of alpha hydrogens in beta dicarbonyl comp... | Study Prep in Pearson+ [pearson.com]
- 7. youtube.com [youtube.com]
- 8. Dehydroacetic acid | 520-45-6 [chemicalbook.com]
- 9. Showing Compound Dehydroacetic acid (FDB011130) - FooDB [foodb.ca]
- 10. Dehydroacetic acid CAS#: 520-45-6 [m.chemicalbook.com]
Mass spectrometry fragmentation patterns of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione
The mass spectrometry fragmentation patterns of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione (also referred to as 6-ethyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one in its enol tautomer) represent a classic study in the behavior of cyclic 1,3-dicarbonyl systems.[1] This guide dissects the fragmentation mechanics, providing a comparative analysis against standard alternatives like Triacetic Acid Lactone (TAL) to aid researchers in structural elucidation and metabolic profiling.
Part 1: Structural Context & Experimental Framework
1.1 The Molecule: Tautomeric Duality The target molecule (C₇H₁₀O₃, MW 142.15 Da) exists in a dynamic equilibrium between its diketo form and its enol form. In the gas phase of a mass spectrometer (EI, 70 eV), the enol tautomer (4-hydroxy-5,6-dihydro-2-pyrone) often dictates the fragmentation pathway due to the stabilization provided by the conjugated double bond system formed upon ionization.[1]
-
Diketo Form: 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione[1]
-
Enol Form: 6-ethyl-4-hydroxy-5,6-dihydro-2H-pyran-2-one[1]
1.2 Experimental Protocol: EI-MS Optimization To obtain reproducible fragmentation data, the following protocol is recommended. This setup minimizes thermal degradation prior to ionization, a common issue with thermally labile dihydro-pyrones.[1]
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI) | Hard ionization at 70 eV is required to induce diagnostic skeletal cleavages (RDA, α-cleavage).[1] |
| Source Temp | 200°C | High enough to prevent condensation but low enough to avoid thermal ring opening before ionization. |
| Inlet System | Direct Insertion Probe (DIP) | Preferred over GC for pure standards to avoid column adsorption/degradation of the polar dione moiety. |
| Scan Range | m/z 35–200 | Captures low-mass diagnostic ions (CO₂, Acetyl) and the molecular ion region. |
Part 2: Fragmentation Analysis & Mechanisms
The fragmentation of 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione is driven by three dominant mechanisms: Decarboxylation , Retro-Diels-Alder (RDA) Cleavage , and Side-Chain Scission .[1]
Primary Fragmentation Pathways
A. The Molecular Ion (M⁺, m/z 142) Unlike fully conjugated pyrones (e.g., Triacetic Acid Lactone), the dihydro-analog possesses a flexible saturated ring segment (C5-C6).[1] Consequently, the M⁺ peak is typically weak (<10% relative abundance) , as the ring is energetically primed for cleavage.
B. Decarboxylation (Loss of CO₂)
-
Transition: m/z 142 → m/z 98 (Δ -44 Da)
-
Mechanism: The lactone functionality facilitates the extrusion of a neutral CO₂ molecule. This is a hallmark of cyclic esters. The resulting radical cation (m/z 98) is a cyclic or acyclic unsaturated ketone.
C. Retro-Diels-Alder (RDA) Reaction
-
Transition: m/z 142 → m/z 84 + m/z 58 (or similar depending on charge retention)
-
Mechanism: The "dihydro" ring system undergoes a retro-cycloadition.[1]
-
Pathway: Cleavage of bonds C2-O1 and C4-C5.[1]
-
Result: This often yields a neutral ketene and a charged enol fragment, or vice versa.
-
D. McLafferty Rearrangement (Side Chain)
-
Transition: m/z 142 → m/z 114 (Loss of Ethylene, Δ -28 Da)[1]
-
Mechanism: The ethyl group at C-6 possesses γ-hydrogens relative to the carbonyls.[1] A site-specific hydrogen transfer to the carbonyl oxygen leads to the elimination of neutral ethylene (C₂H₄), generating the enol ion of the unsubstituted pyran-dione.
Comparative Performance: 6-Ethyl Analog vs. Alternatives
To understand the diagnostic utility of this molecule, we compare its MS behavior with Triacetic Acid Lactone (TAL) , a fully conjugated structural relative.
Table 1: Comparative Fragmentation Metrics
| Feature | 6-Ethyl-dihydro-2H-pyran-2,4-dione (Target) | Triacetic Acid Lactone (TAL) (Alternative) | Diagnostic Implication |
| Molecular Ion (M⁺) | Weak / Trace (m/z 142) | Strong / Base Peak (m/z 126) | The "dihydro" saturation reduces M⁺ stability significantly compared to aromatic pyrones.[1] |
| Base Peak | m/z 98 (M-CO₂) or m/z 43 (Acetyl) | m/z 126 (M⁺) or m/z 84 (M-Ketene) | 6-Ethyl analog fragmentation is driven by ring instability; TAL is driven by substituent loss.[1] |
| Key Neutral Loss | CO₂ (44 Da) | Ketene (42 Da) | Dihydro-pyrones favor decarboxylation; Conjugated pyrones favor ketene loss via RDA.[1] |
| McLafferty | Yes (Loss of C₂H₄) | No (Methyl group has no γ-H) | Presence of m/z 114 is diagnostic for the ethyl side chain >C2.[1] |
Part 3: Visualization of Signaling Pathways
The following diagram illustrates the fragmentation tree, highlighting the causality between the molecular structure and the observed ions.
Figure 1: Proposed fragmentation tree for 6-ethyl-dihydro-2H-pyran-2,4(3H)-dione under 70 eV Electron Impact.
Part 4: Summary & Application Note
For researchers identifying this compound in complex matrices (e.g., fungal extracts or polyketide biosynthesis assays):
-
Look for the "Lactone Signature": The transition 142 → 98 (Loss of 44) is the primary indicator of the lactone ring.
-
Verify the Side Chain: The presence of m/z 114 confirms the ethyl group via McLafferty rearrangement, distinguishing it from a dimethyl isomer which would not exhibit this specific neutral loss.
-
Differentiate from Conjugated Pyrones: If the M⁺ is the base peak, you likely have the dehydrogenated (fully conjugated) analog, not the dihydro-target described here.
References
-
NIST Mass Spectrometry Data Center. 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl- Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
Mosey, R. A., et al. (2012). Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. ResearchGate. Available at: [Link]
-
PubChem. Diplopyrone (Related Fungal Metabolite).[2] National Library of Medicine. Available at: [Link][1]
-
MDPI. 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Molecules 2023.[3][4][5] Available at: [Link][1]
Sources
Benchmarking (6S)-6-ethyloxane-2,4-dione against triacetic acid lactone in synthesis
Executive Summary
This guide benchmarks (6S)-6-ethyloxane-2,4-dione (a chiral, saturated synthon) against Triacetic Acid Lactone (TAL) (an unsaturated, aromatic platform chemical).
-
Triacetic Acid Lactone (TAL): A planar, achiral pyrone derived from biomass. It excels as a stable scaffold for bulk transformations (e.g., sorbic acid production) and aromatic functionalization.
-
(6S)-6-Ethyloxane-2,4-dione: A buckled, chiral tetrahydropyran derivative. It serves as a high-precision "chiral pool" building block, specifically for generating complex polyketide fragments (e.g., statin side chains, macrolides) where stereochemical integrity at the C6 position is non-negotiable.
Key Differentiator: TAL requires asymmetric catalysis to generate stereocenters, whereas the Oxane derivative provides pre-installed chirality, enabling diastereoselective downstream functionalization.
Chemical Identity & Reactivity Profile
| Feature | Triacetic Acid Lactone (TAL) | (6S)-6-Ethyloxane-2,4-dione |
| Structure | 4-Hydroxy-6-methyl-2-pyrone | (6S)-6-Ethyl-tetrahydropyran-2,4-dione |
| CAS Registry | 675-10-5 | 143456-26-2 |
| Hybridization | ||
| Chirality | Achiral | Chiral (S-configuration at C6) |
| Acidity (pKa) | ~4.8 (C3-H / OH) | ~4-5 (C3-H, highly enolizable) |
| Stability | High (Conjugated system) | Moderate (Prone to ring opening/decarboxylation) |
| Primary Utility | Platform chemical, Diels-Alder diene | Chiral synthon for 1,3-polyols |
Structural Causality
-
TAL possesses a conjugated
-system, rendering it stable and planar. Its reactivity is dominated by electrophilic substitution at C3 and nucleophilic attack at C2/C4. -
The Oxane lacks this conjugation. It behaves as a cyclic
-keto ester. The C6-ethyl group locks the conformation, directing incoming nucleophiles or hydrides to specific faces of the molecule (diastereocontrol).
Synthetic Benchmarking
A. Platform Utility vs. Precision Synthesis
TAL is the industry standard for "carbon efficiency." It is produced microbially from glucose and converted into commodity chemicals like sorbic acid or acetylacetone. The Oxane is a "value-added" intermediate. Its synthesis typically requires stereoselective reduction of a pyrone precursor or de novo assembly from chiral aldehydes and diketene equivalents.
B. Case Study: Generating 1,3-Diol Motifs
In drug development (e.g., statins, antibiotics), the 1,3-diol motif is ubiquitous.
-
Route A: Using TAL (The Hard Way) To get a chiral 1,3-diol from TAL, one must:
-
Methylate C3 (if needed).
-
Perform an asymmetric hydrogenation of the double bonds (requires expensive Ru/Rh-BINAP catalysts).
-
Reduce the ketone.[1] Result: High cost, dependence on catalyst efficiency (ee%).
-
-
Route B: Using (6S)-6-Ethyloxane-2,4-dione (The Smart Way) The C6 chiral center is already present.
-
Diastereoselective Reduction: The C4 ketone is reduced using simple hydrides (e.g.,
or ). -
Substrate Control: The C6-ethyl group sterically hinders one face of the ring, forcing the hydride to attack from the opposite side. Result: Predictable formation of syn- or anti- 1,3-diols without chiral catalysts.
-
C. Reaction Diagram (Graphviz)
Figure 1: Divergent synthetic utility. TAL serves as a precursor for aromatics and linear acids, while the Oxane derivative accesses stereochemically complex diols.
Experimental Protocol: Stereoselective Reduction of (6S)-6-Ethyloxane-2,4-dione
This protocol demonstrates the advantage of the Oxane derivative: using substrate-controlled diastereoselectivity to generate a syn-1,3-diol, a key step in polyketide synthesis.
Objective: Selective reduction of the C4-ketone to the C4-alcohol with syn relative stereochemistry to the C6-ethyl group.
Reagents
-
Substrate: (6S)-6-ethyloxane-2,4-dione (1.0 equiv)
-
Chelating Agent: Diethylmethoxyborane (
) (1.1 equiv) -
Reductant: Sodium Borohydride (
) (1.1 equiv) -
Solvent: Anhydrous THF / Methanol (4:1)
-
Quench: Hydrogen Peroxide (
), pH 7 buffer
Step-by-Step Methodology
-
Chelation Formation: Dissolve (6S)-6-ethyloxane-2,4-dione in anhydrous THF under Argon at -78°C. Slowly add
. -
Reduction: After 30 minutes, add
in one portion. Stir at -78°C for 2 hours.-
Stereocontrol: The hydride attacks the C4 carbonyl from the face opposite the bulky C6-ethyl group (axial attack), yielding the syn-1,3-diol relationship.
-
-
Oxidative Workup: Warm to 0°C. Add pH 7 phosphate buffer, then slowly add 30%
to cleave the boron ester. Stir for 1 hour. -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[3]
Expected Result: >90% Yield, >95:5 diastereomeric ratio (syn:anti). Note: Using TAL in this protocol would result in a complex mixture of over-reduced products without stereocontrol.
References
-
Microbial Synthesis of Triacetic Acid Lactone. Source: Zhao Group @ UIUC. Context: Establishes TAL as a platform chemical derived from glucose via 2-pyrone synthase. 4
-
Stereoselective Synthesis of Chiral Lactones via Engineered Carbonyl Reductase. Source: Chemical Communications (RSC). Context: Demonstrates the biocatalytic route to chiral saturated lactones (analogous to the Oxane) and their high enantiopurity compared to chemical reduction. 5
-
Sustainable Triacetic Acid Lactone Production from Sugarcane. Source: ACS Publications. Context: Benchmarks the economic viability and industrial scale-up of TAL, highlighting its role as a commodity feedstock rather than a fine chemical intermediate. 6
-
Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyran-4-ones. Source: Journal of Organic Chemistry (via ResearchGate).[7] Context: Provides mechanistic insight into the stereoselective functionalization of the tetrahydropyran-4-one ring, validating the "substrate control" advantage of the Oxane derivative. 7
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 5. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
